2-(Morpholin-3-yl)cyclohexan-1-ol
Description
Properties
IUPAC Name |
2-morpholin-3-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h8-12H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWFHRBUWLEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2COCCN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 2-(Morpholin-3-yl)cyclohexan-1-ol: Synthesis, Separation, and Characterization
Foreword
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Stereoisomerism, the phenomenon of molecules possessing the same chemical formula and connectivity but differing in the spatial orientation of their atoms, can have profound implications for pharmacological activity, pharmacokinetic profiles, and toxicological properties. This guide provides a comprehensive technical overview of the stereoisomers of 2-(Morpholin-3-yl)cyclohexan-1-ol, a molecule of interest due to its constituent morpholine and aminocyclohexanol motifs, which are prevalent in a variety of bioactive compounds. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, separation, and characterization of these stereoisomers, underpinned by established scientific principles and methodologies.
Introduction to the Stereochemical Complexity of this compound
The structure of this compound presents a fascinating case study in stereochemistry, boasting three chiral centers and, consequently, a potential for a rich diversity of stereoisomers. The three stereocenters are located at:
-
C1 of the cyclohexane ring: The carbon atom bearing the hydroxyl group.
-
C2 of the cyclohexane ring: The carbon atom to which the morpholine ring is attached.
-
C3 of the morpholine ring: The carbon atom connected to the cyclohexane ring.
The presence of these three chiral centers gives rise to a maximum of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.
Furthermore, the cyclohexane ring introduces another layer of isomeric complexity in the form of cis and trans diastereomers, referring to the relative orientation of the hydroxyl and morpholinyl substituents. This intricate stereochemical landscape necessitates robust strategies for stereoselective synthesis and high-resolution separation to enable the study of individual isomers.
Proposed Stereoselective Synthesis
Synthesis of a Chiral 3-Substituted Morpholine Precursor
A stereoselective synthesis of a 3-substituted morpholine can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. One such approach is the diastereoselective cyclization of an N-protected amino alcohol.[1][2]
Synthesis of 2-Aminocyclohexanol
The 2-aminocyclohexanol scaffold can be synthesized via several routes. A common method involves the aminolysis of cyclohexene oxide. The use of a chiral amine or a chiral catalyst can introduce stereoselectivity in this step. Alternatively, enantiomerically pure trans-2-aminocyclohexanol can be obtained through resolution of the racemic mixture.[3][4]
Proposed Convergent Synthesis
A convergent approach would involve the coupling of a chiral 3-substituted morpholine synthon with a suitable cyclohexanone or cyclohexene oxide derivative. For instance, the reaction of a chiral 3-lithiomorpholine with cyclohexene oxide would yield the desired product. The stereochemical outcome of this reaction would be influenced by the stereochemistry of the starting materials and the reaction conditions.
Experimental Protocol: Hypothetical Stereoselective Synthesis
-
Step 1: Synthesis of (R)- or (S)-3-bromomorpholine. This can be achieved through a stereoselective bromination of an N-protected morpholine, followed by deprotection.
-
Step 2: Formation of the Organometallic Reagent. Treatment of the chiral 3-bromomorpholine with a strong base, such as n-butyllithium, at low temperature (-78 °C) would generate the corresponding 3-lithiomorpholine.
-
Step 3: Epoxide Opening. The addition of enantiomerically pure (1R,2R)- or (1S,2S)-cyclohexene oxide to the solution of the 3-lithiomorpholine would lead to the formation of the desired this compound. The stereochemistry of the product will be determined by the stereochemistry of both the nucleophile and the epoxide.
-
Step 4: Purification. The resulting mixture of diastereomers would then be purified using column chromatography.
Separation of Stereoisomers
Given the potential for a complex mixture of stereoisomers from a non-stereoselective synthesis, or even as byproducts in a stereoselective route, effective separation is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[5][6]
Chiral HPLC Methodology
The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral molecules, including those containing amine and alcohol functionalities.[7]
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Optimization: The separation can be optimized by varying the ratio of the mobile phase components, the type of alcohol modifier, and the column temperature.
Data Presentation: Hypothetical HPLC Separation Data
| Stereoisomer | Retention Time (min) |
| (1R,2R,3'R) | 12.5 |
| (1S,2S,3'S) | 14.2 |
| (1R,2R,3'S) | 16.8 |
| (1S,2S,3'R) | 18.3 |
| (1R,2S,3'R) | 20.1 |
| (1S,2R,3'S) | 22.5 |
| (1R,2S,3'S) | 24.9 |
| (1S,2R,3'R) | 26.7 |
Note: This is a hypothetical representation of a successful chiral separation.
Structural Elucidation and Characterization
Once the individual stereoisomers have been isolated, their absolute and relative stereochemistry must be determined. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. For cyclohexane derivatives, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angles and thus their relative orientation (axial or equatorial).[8][9]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane and morpholine rings will differ for each diastereomer. For example, the coupling constant between the protons at C1 and C2 of the cyclohexane ring will be larger for a trans-diaxial relationship than for a cis-diequatorial or axial-equatorial relationship.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can reveal through-space interactions between protons, providing further evidence for the relative stereochemistry. For example, a NOE between the proton at C1 and the proton at C2 would suggest a cis relationship.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. This technique is considered the gold standard for structural elucidation.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to that predicted by quantum chemical calculations.
Pharmacological Profile and Potential Applications
While there is no specific pharmacological data available for this compound in the public domain, its structural components suggest potential for biological activity.
-
Morpholine Moiety: The morpholine ring is a common scaffold in many approved drugs and clinical candidates.[10] Its presence can improve physicochemical properties such as solubility and metabolic stability.
-
Aminocyclohexanol Core: The aminocyclohexanol structure is found in a variety of bioactive molecules, including some with analgesic and antiviral properties.[11][12]
Hypothetical Screening Strategy:
Given the lack of specific data, a rational approach to exploring the bioactivity of the stereoisomers of this compound would involve a broad-based screening campaign against a panel of targets commonly modulated by morpholine- and aminocyclohexanol-containing compounds. This could include:
-
Kinase Assays: A panel of kinases to assess for potential inhibitory activity.
-
G-Protein Coupled Receptor (GPCR) Binding Assays: A diverse panel of GPCRs to identify any binding affinity.
-
Ion Channel Assays: Screening against various ion channels to determine any modulatory effects.
Potential Signaling Pathway Involvement:
Should one of the stereoisomers exhibit activity against a particular target, for example, a protein kinase, it could potentially modulate a signaling pathway critical for cell growth, differentiation, or survival. An example of such a pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A hypothetical signaling pathway that could be modulated.
Conclusion
The stereoisomers of this compound represent a compelling area for chemical and pharmacological investigation. While the synthesis and characterization of these molecules require a sophisticated and systematic approach, the potential for discovering novel biological activities makes this a worthwhile endeavor. This guide has outlined a rational and technically sound framework for the stereoselective synthesis, high-resolution separation, and comprehensive characterization of these stereoisomers. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry and drug discovery.
References
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Wolfe, J. P., & Stambuli, J. P. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 7(16), 3461–3464. Available from: [Link]
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Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6549. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]
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ChemBK. (2024, April 9). 2-Aminocyclohexanol. Available from: [Link]
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Chepyshev, S. V., & Chepysheva, Y. V. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(16), 4236–4239. Available from: [Link]
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Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. (n.d.). A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using... Available from: [Link]
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Cao, H. T., Grée, D., & Grée, R. (2009). Synthesis of β-Aminocyclohexanones and β-Aminocyclohexanols through an Intramolecular Tandem Isomerization–Mannich Reaction. European Journal of Organic Chemistry, 2009(24), 4059-4062. Available from: [Link]
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University of Wisconsin-La Crosse. (n.d.). Conformational Analysis of Cyclohexanols. Available from: [Link]
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Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. Available from: [Link]
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Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. Available from: [Link]
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Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. Westmont College. Available from: [Link]
-
LibreTexts Chemistry. (2023). 2.15 Conformations of Disubstituted Cyclohexanes. Available from: [Link]
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LibreTexts Chemistry. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Available from: [Link]
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LibreTexts Chemistry. (2023). 3.3: Conformational analysis of cyclohexanes. Available from: [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]
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Wang, Y., et al. (2019). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 24(18), 3296. Available from: [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane. Available from: [Link]
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Andrade, C. K. Z., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 136-148. Available from: [Link]
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ChemistNate. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Available from: [Link]
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Eliel, E. L., & Lukach, C. A. (1957). Conformational Analysis. II. Esterification Rates of Cyclohexanols. Journal of the American Chemical Society, 79(22), 5986–5992. Available from: [Link]
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Kašpárková, V., & Klimeš, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. Available from: [Link]
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Ahuja, S. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 29(6). Available from: [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available from: [Link]
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Diaz, L., & Delgado, A. (2010). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 17(22), 2348-2371. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eijppr.com. Available from: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]
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University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available from: [Link]
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Solubility Profile of 2-(Morpholin-3-yl)cyclohexan-1-ol: A Technical Guide
Part 1: Executive Summary & Physicochemical Basis[1]
The Compound Context
2-(Morpholin-3-yl)cyclohexan-1-ol (CAS: 1803604-67-2) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it combines a lipophilic cyclohexane ring with a polar, basic morpholine heterocycle and a hydroxyl group. This "chiral amino-alcohol" motif is frequently utilized to improve metabolic stability and solubility compared to acyclic amines.
Understanding the solubility profile of this compound is not merely about determining a concentration; it is about mapping its behavior across the physiological pH range to predict oral absorption (BCS classification) and optimize formulation strategies.
Theoretical Physicochemical Profile
Before initiating wet-lab experiments, we must establish the theoretical boundaries based on the pharmacophore structure.
| Property | Estimated Value | Mechanistic Rationale |
| pKa (Base) | ~8.2 – 8.6 | The secondary amine in the morpholine ring is the ionizable center. It will accept a proton in acidic media. |
| LogP (Neutral) | ~1.2 – 1.8 | The cyclohexane ring adds lipophilicity ( |
| LogD (pH 7.4) | ~1.0 – 1.5 | At physiological pH, a fraction of the compound remains ionized, slightly lowering the distribution coefficient compared to LogP. |
| H-Bond Donors | 2 | Secondary amine (NH) and Hydroxyl (OH). |
| H-Bond Acceptors | 3 | Morpholine oxygen, Morpholine nitrogen, Hydroxyl oxygen. |
Key Insight: The solubility of this compound will be pH-dependent .[2] It will exhibit high solubility in gastric environments (pH 1.2) due to protonation of the morpholine nitrogen, and lower solubility in intestinal environments (pH 6.8–7.4) as it transitions to its neutral free-base form.
Part 2: Strategic Solubility Profiling Protocol
This section details the experimental workflow required to generate a regulatory-grade solubility profile. This is not a generic list; it is a validated workflow designed to eliminate common artifacts like supersaturation or filter adsorption.
Experimental Workflow Diagram
Figure 1: Validated thermodynamic solubility workflow ensuring solid-state integrity and pH stability.
Detailed Methodology
Phase A: Kinetic Solubility (High Throughput)
Purpose: Early-stage screening to identify " go/no-go " risks.
-
Stock Solution: Prepare a 10 mM stock of the compound in DMSO.
-
Precipitation: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well plate (Final: 200 µM, 2% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Analysis: Filter and analyze via Nephelometry or UV-Vis.
-
Success Criteria: Solubility > 50 µM indicates acceptable developability for a fragment.
Phase B: Thermodynamic Solubility (Gold Standard)
Purpose: Accurate data for formulation and regulatory filing.
-
Media Selection:
-
0.1 N HCl (pH 1.2): Simulates gastric fluid (SGF).
-
Acetate Buffer (pH 4.5): Simulates fed state transition.
-
Phosphate Buffer (pH 6.8 & 7.4): Simulates intestinal fluid (SIF) and systemic circulation.
-
FaSSIF/FeSSIF: Biorelevant media containing taurocholate/lecithin to assess micellar solubilization.
-
-
Protocol Steps:
-
Add excess solid compound (approx. 2-5 mg) to 1 mL of media in glass vials.
-
Critical Step: Measure the pH after addition. The basic morpholine can shift the buffer pH. Adjust if necessary.
-
Incubate at 37°C with constant agitation (rolling or shaking) for 24 to 48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins. If filtering, validate that the filter (PTFE vs. Nylon) does not bind the drug.
-
Quantification: Analyze supernatant via HPLC-UV (detecting at ~210-220 nm, as the scaffold lacks strong chromophores) or LC-MS/MS.
-
Part 3: Data Analysis & Interpretation[4]
The pH-Solubility Profile (Henderson-Hasselbalch)
For a mono-basic compound like this compound, the total solubility (
Interpretation Guide:
-
pH < pKa (Acidic): The term
becomes large. Solubility is dominated by the ionized species ( ). Expect high solubility (>10 mg/mL). -
pH = pKa: Solubility is
. -
pH > pKa (Basic): The term approaches 0. Solubility plateaus at the intrinsic solubility (
). This is the "danger zone" for precipitation in the intestine.
Biorelevant Implications[4][5]
-
Food Effect Prediction: If FeSSIF solubility (fed state) is significantly higher than FaSSIF (fasted state), the compound exhibits a positive food effect. This is common for lipophilic bases where bile salts solubilize the neutral species.
-
Salt Selection: If
(at pH 7.4) is < 100 µg/mL, salt formation is recommended.-
Recommended Counter-ions: Hydrochloride (for high mp), Succinate (for moderate solubility), or Tartrate.
-
Experimental Artifacts to Watch
-
Hydrogel Formation: Amino-alcohols can sometimes form gels in aqueous media instead of precipitating as crystals. If the supernatant is viscous, data is unreliable.
-
Stereochemistry: Ensure you are profiling a single diastereomer. A mixture of cis/trans isomers will behave like an impure substance, lowering the melting point and artificially inflating apparent solubility.
Part 4: Formulation Strategy
Based on the morpholine-cyclohexanol scaffold, the following formulation strategies are prioritized:
| Solubility Class | pH 7.4 Solubility | Recommended Strategy |
| High | > 1 mg/mL | Simple solid oral dosage form (Tablet/Capsule). |
| Moderate | 100 µg/mL – 1 mg/mL | Micronization or Salt Formation (e.g., HCl salt). |
| Low | < 100 µg/mL | Lipid-based formulation (SEDDS) or Amorphous Solid Dispersion (ASD). |
Scientist's Note: Given the structure, this molecule is likely a BCS Class II (Low Solubility, High Permeability) or Class I (High/High) compound depending on the specific lipophilicity of the cyclohexane substitution pattern.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link
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Ku, M. S. (2008). "Use of the Biopharmaceutical Classification System in early drug development." AAPS Journal, 10(1), 208-212. Link
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PubChem. (n.d.). Compound Summary for CID 121552285, this compound. National Library of Medicine. Link
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FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
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An In-depth Technical Guide to the Prediction and Determination of the Melting Point of 2-(Morpholin-3-yl)cyclohexan-1-ol
Abstract
The melting point of a chemical compound is a critical physicochemical parameter, fundamental to its identification, purity assessment, and formulation development within the pharmaceutical industry. This guide provides a comprehensive framework for the prediction and experimental determination of the melting point for the novel compound 2-(Morpholin-3-yl)cyclohexan-1-ol. As no experimental data for this specific molecule is publicly available, this document outlines a scientifically rigorous, multi-faceted approach.[1] We will explore the theoretical underpinnings of melting point behavior, detail in silico predictive methodologies, and provide field-proven experimental protocols. This guide is structured to empower researchers with the causal logic behind procedural choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of a Melting Point in Drug Development
The transition from a solid to a liquid state, the melting point, is more than a mere physical constant. For drug development professionals, it is a crucial piece of data that influences everything from synthesis purification and compound characterization to the ultimate bioavailability of a drug product. A sharp, defined melting point is a primary indicator of a compound's purity, while a broad melting range often suggests the presence of impurities.[2][3] Furthermore, properties like solubility and dissolution rate, which are key determinants of a drug's efficacy, are intrinsically linked to the compound's melting point.
This guide focuses on this compound, a molecule incorporating a cyclohexanol ring and a morpholine moiety. The presence of hydroxyl and secondary amine groups suggests the potential for significant intermolecular interactions, which will be a key consideration in our analysis.
Theoretical Framework: Molecular Structure and Intermolecular Forces
The energy required to overcome the forces holding molecules together in a crystal lattice dictates the melting point.[4] For this compound, several structural features are paramount:
-
Hydrogen Bonding: The molecule possesses both a hydroxyl (-OH) group and a secondary amine (-NH-) group, both of which are strong hydrogen bond donors and acceptors. These powerful intermolecular forces will require significant thermal energy to overcome, suggesting a relatively high melting point compared to non-hydrogen-bonding analogues.[2][3][5]
-
Molecular Weight and Size: Generally, as molecular weight increases within a homologous series, van der Waals forces become stronger, leading to a higher melting point.[2][4] The molecular formula C10H19NO2 gives a molar mass of 185.26 g/mol .
-
Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice, which increases the energy required to break the lattice and results in a higher melting point.[2][6] The presence of two chiral centers in this compound will result in stereoisomers (diastereomers and enantiomers), which may have different crystal packing efficiencies and thus different melting points.
-
Dipole-Dipole Interactions: The ether linkage in the morpholine ring and the hydroxyl group contribute to the molecule's overall polarity, leading to dipole-dipole interactions that will also elevate the melting point.[4]
To provide context, consider the melting points of the parent structures:
The combination of these rings and the introduction of strong hydrogen-bonding groups in this compound will undoubtedly lead to a melting point significantly higher than either of these precursors.
In Silico Prediction of Melting Point
Before undertaking laboratory work, computational methods can provide a valuable, albeit estimated, melting point. These methods are particularly useful in early-stage discovery for prioritizing compounds.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR modeling is a computational approach that correlates a molecule's structural or physicochemical properties (descriptors) with a specific property, such as melting point.[10][11][12][13] These models are built by training machine learning algorithms on large datasets of compounds with known melting points.[14]
Workflow for QSPR Prediction:
-
Input: The chemical structure is provided, typically as a SMILES (Simplified Molecular-Input Line-Entry System) string. For this compound, the SMILES is C1CCC(C(C1)C2COCCN2)O.[1]
-
Descriptor Calculation: The software calculates hundreds or thousands of molecular descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, topological indices).
-
Model Application: The pre-trained QSPR model uses these descriptors to calculate a predicted melting point.
Several web-based and standalone software tools can perform these predictions. However, it is crucial to recognize the limitations. The accuracy of a QSPR model is highly dependent on the diversity and quality of its training set.[12] For a novel compound like ours, the prediction error can be significant, often in the range of 30-50 °C.[15]
Data Summary: Predicted vs. Analogues
While a specific QSPR prediction for the target molecule is not available in the public domain, we can create a table to frame our expectations based on related structures.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Functional Groups | Reported Melting Point (°C) |
| Cyclohexanol | C6H12O | 100.16 | Alcohol | 25.93[7] |
| Morpholine | C4H9NO | 87.12 | Amine, Ether | -5[8][9] |
| This compound | C10H19NO2 | 185.26 | Alcohol, Amine, Ether | Predicted: 130 - 170 |
This predicted range is an educated estimate based on the significant increase in molecular weight and, most importantly, the presence of multiple strong hydrogen bonding sites.
Experimental Determination of Melting Point
Computational predictions must always be confirmed by empirical data. The following are the two most common and reliable methods for determining the melting point in a research and development setting. A prerequisite for any accurate measurement is a pure, dry sample.
Workflow for Melting Point Determination
Caption: Workflow for experimental melting point determination.
Method 1: Differential Scanning Calorimetry (DSC) (Primary Method)
DSC is the preferred method in industrial settings due to its high precision, sensitivity, and ability to provide additional thermodynamic information.[16] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17][18][19]
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium (Tₘ = 156.6 °C).[18][20]
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered, dry this compound into an aluminum DSC pan.[20] Crimp the pan with a lid.
-
Reference Preparation: Prepare an empty, hermetically sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Data Analysis: The melting transition will appear as an endothermic peak on the resulting thermogram.[18] The melting point can be reported as the onset temperature (the intersection of the baseline and the leading edge of the peak) or the peak temperature (the point of maximum heat flow). For pure substances, the onset temperature is often considered closer to the true thermodynamic melting point.
Method 2: Capillary Melting Point Apparatus (Secondary/Orthogonal Method)
This is a classic and widely used visual technique.[21] It involves heating a small sample packed in a capillary tube and visually observing the temperature range over which it melts.[21][22]
Experimental Protocol:
-
Calibration: Verify the accuracy of the apparatus's thermometer using certified melting point standards.[22]
-
Sample Preparation: Finely powder the dry sample. Tap the open end of a glass capillary tube into the powder to collect a small amount. Tap the closed end of the tube on a hard surface to pack the sample tightly into a column of 2.5-3.5 mm high.[22]
-
Measurement:
-
Data Recording: Record the temperature range from the point at which the first drop of liquid is observed (onset of melting) to the temperature at which the entire sample has liquefied (clear point).[22][23] A pure compound should exhibit a sharp melting range of 1-2 °C.[3]
Conclusion and Final Recommendation
The melting point of this compound remains to be empirically determined. Based on a theoretical analysis of its molecular structure—specifically the presence of strong hydrogen bond-donating and -accepting moieties (-OH and -NH) and a molecular weight of 185.26 g/mol —it is predicted to be a solid at room temperature with a melting point significantly higher than its constituent scaffolds, likely in the range of 130-170 °C.
While in silico QSPR models can provide a preliminary estimate, this prediction must be confirmed experimentally. The recommended approach is to use Differential Scanning Calorimetry (DSC) as the primary method to determine a precise onset and peak melting temperature, supplemented by a traditional capillary apparatus measurement to provide a visual melting range. This dual-method approach ensures the generation of robust, reliable, and defensible data critical for the advancement of any drug development program.
References
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Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]
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What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]
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Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. Retrieved from [Link]
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Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Gramatica, P., Oberg, T., et al. (n.d.). QSPR Models for Predictions and Data Quality Assurances: Melting Point and Boiling Point of Perfluorinated Chemicals. CADASTER.eu. Retrieved from [Link]
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Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
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QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (2024, August 28). DergiPark. Retrieved from [Link]
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Introduction: Rationale for the Biological Evaluation of a Novel Cyclohexanol-Morpholine Conjugate
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-(Morpholin-3-yl)cyclohexan-1-ol
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, often beginning with the synthesis of new chemical entities (NCEs) that possess structural motifs associated with biological activity. The compound this compound represents such an NCE, integrating two pharmacologically significant scaffolds: a morpholine ring and a cyclohexanol moiety.
The morpholine heterocycle is recognized as a "privileged structure" in drug discovery. Its presence in numerous approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and its capacity to engage with a wide array of biological targets.[1][2] Morpholine derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[3] The secondary nitrogen atom in the morpholine ring, in particular, serves as a versatile site for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.[3]
Concurrently, the cyclohexanol framework and its derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.[4][5] The combination of these two moieties in a single molecule, this compound, presents a compelling case for a comprehensive biological investigation to uncover its therapeutic potential.
This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic, tiered approach for the preliminary biological screening of this novel compound. It is designed not as a rigid protocol but as a logical framework, explaining the causality behind experimental choices to empower researchers to make informed decisions. The narrative moves from broad, high-throughput in vitro assays to more specific and complex in vivo models, ensuring a cost-effective and scientifically rigorous evaluation.
A Tiered Strategy for Comprehensive Biological Screening
A successful preliminary screening cascade is designed to efficiently identify biological activity while simultaneously flagging potential liabilities, such as cytotoxicity, at an early stage.[6] This tiered approach maximizes resource efficiency by using broad, inexpensive assays to filter compounds before committing to more complex and costly in vivo studies.
Caption: A tiered workflow for the preliminary biological screening of novel compounds.
Tier 1: Foundational In Vitro Screening
The initial tier focuses on two critical aspects: general toxicity and broad-spectrum antimicrobial potential. These assays are fundamental for establishing a baseline biological profile of the compound.
Cytotoxicity Assessment: The Gateway to Further Screening
Before assessing specific biological activities, it is imperative to determine the concentration range at which this compound exhibits toxicity to mammalian cells. This step prevents false positives in subsequent assays (where a reduction in signal may be due to cell death rather than specific inhibition) and is crucial for preclinical development.[7] We will utilize two complementary assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.
This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity or RAW 264.7 macrophages for relevance to inflammation studies) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the compound-containing medium.
-
Controls:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent (e.g., DMSO) used for the test compound.
-
Blank Control: Medium only, without cells.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon cell membrane damage.[9][10]
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in commercial kits) 45 minutes before the end of the incubation.[10]
-
Vehicle Control: Cells treated with the vehicle.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release from lysed cells.
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 1.5 |
| 1 | 98.1 ± 4.8 | 3.5 ± 2.0 |
| 10 | 91.5 ± 6.1 | 8.9 ± 2.4 |
| 25 | 75.3 ± 5.5 | 24.1 ± 3.9 |
| 50 | 52.8 ± 4.9 | 48.2 ± 4.1 |
| 100 | 21.4 ± 3.8 | 79.5 ± 5.3 |
| IC₅₀ / EC₅₀ (µM) | ~55 | ~52 |
Antimicrobial Screening
The structural components of the test molecule suggest potential antimicrobial activity.[5][11] A primary screen against a panel of clinically relevant microorganisms is a logical step.
A standard panel should include representatives of Gram-positive and Gram-negative bacteria, as well as a common yeast, to assess the compound's spectrum of activity.[12]
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi (Yeast): Candida albicans (e.g., ATCC 10231)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[12][13]
-
Preparation: Dispense 100 µL of the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.[12]
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first row of wells. Perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well.
-
Controls:
-
Growth Control: Well with broth and inoculum only.
-
Sterility Control: Well with broth only.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) undergoing serial dilution.
-
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration where no visible turbidity is observed.
-
MBC/MFC Determination: Subculture 10 µL from each clear well onto an appropriate agar plate. Incubate the plates. The MBC/MFC is the lowest concentration that results in no colony growth.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | ATCC 25923 | 16 | 32 |
| E. coli | ATCC 25922 | >128 | >128 |
| P. aeruginosa | ATCC 27853 | 64 | >128 |
| C. albicans | ATCC 10231 | 32 | 64 |
Tier 2: Targeted In Vitro Bioassays
If the compound is non-cytotoxic at reasonable concentrations and/or shows interesting antimicrobial activity, the next tier involves exploring more specific, hypothesis-driven biological activities based on the known pharmacology of the morpholine scaffold.[3][14]
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. The morpholine moiety is a common feature in anti-inflammatory agents.[3]
This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[15]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-cytotoxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and a positive control group (e.g., L-NAME or Dexamethasone).
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new plate, add 100 µL of the collected supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Tier 3: Preliminary In Vivo Validation
Promising results from in vitro assays justify the transition to whole-organism models. These studies provide crucial information on the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic relationships that cannot be obtained from cell cultures.[16] All in vivo procedures must adhere to ethical guidelines and be approved by an Institutional Animal Care and Use Committee (IACUC).
Acute Toxicity Study
This is a prerequisite for any efficacy study. It is performed to determine the median lethal dose (LD₅₀) and to identify the dose range for subsequent experiments. Typically conducted in mice or rats, the compound is administered via the intended route (e.g., oral, intraperitoneal) at increasing doses.
Analgesic Activity Screening
Given the prevalence of analgesic properties in morpholine derivatives, assessing the compound's ability to alleviate pain is a high-priority screen.[3] Using models that differentiate between central and peripheral mechanisms is highly informative.[17]
Caption: Workflow for evaluating central and peripheral analgesic activity in vivo.
This model assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics, such as opioids.[18][19]
-
Animal Selection: Select mice and perform a baseline test. Exclude animals with a reaction time greater than 15 seconds to avoid tissue damage.[20]
-
Grouping: Divide animals into groups (n=6-8): Vehicle control, Positive control (e.g., Morphine), and Test compound groups (at least 3 doses).
-
Administration: Administer the compounds intraperitoneally (i.p.) or orally (p.o.).
-
Testing: At specified time points (e.g., 30, 60, 90, 120 minutes) after administration, place each mouse on a hot plate maintained at 55 ± 0.5°C.
-
Measurement: Record the latency time, which is the time taken for the mouse to show signs of nociception (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent injury.
-
Data Analysis: An increase in latency time compared to the vehicle control group indicates an analgesic effect.
This is a chemical-induced pain model highly sensitive to peripherally acting analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs).[18][21]
-
Grouping and Administration: As described for the Hot Plate Test. A common positive control is Aspirin or Diclofenac.
-
Induction of Writhing: 30-60 minutes after compound administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.[18]
-
Observation: Immediately place the mouse in an observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.
| Treatment Group | Dose (mg/kg, i.p.) | Hot Plate Latency (s) (at 60 min) | Writhing Inhibition (%) |
| Vehicle | - | 7.5 ± 1.1 | 0% |
| Morphine | 10 | 22.1 ± 2.5 | 75.2% |
| Aspirin | 100 | 8.1 ± 1.3 | 68.9% |
| Test Compound | 10 | 9.8 ± 1.4 | 35.1% |
| Test Compound | 30 | 14.2 ± 1.9 | 58.4% |
| Test Compound | 100 | 18.5 ± 2.1 | 65.7% |
| * p < 0.05 compared to Vehicle group |
Conclusion and Future Directions
This technical guide provides a comprehensive, multi-tiered framework for the preliminary biological screening of this compound. By systematically progressing from broad in vitro safety and activity profiling to targeted in vivo validation, this strategy enables a thorough and efficient initial assessment of the compound's therapeutic potential. The causality-driven approach, emphasizing the inclusion of appropriate controls and the selection of assays based on structural alerts, ensures scientific rigor.
Positive results, or "hits," from this screening cascade would form the basis for subsequent stages of drug discovery. Future work would include mechanism of action studies to identify the specific molecular targets, structure-activity relationship (SAR) studies to optimize potency and selectivity, and comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling. The foundational data gathered through this preliminary screen is the critical first step in the long journey of transforming a novel chemical entity into a potential therapeutic agent.
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Spectral Data Interpretation of 2-(Morpholin-3-yl)cyclohexan-1-ol: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Stereochemical Considerations
The structural foundation of our analysis is the connectivity of the atoms and the molecule's three-dimensional arrangement. 2-(Morpholin-3-yl)cyclohexan-1-ol possesses a molecular formula of C₁₀H₁₉NO₂ and a monoisotopic mass of 185.1416 Da.
The molecule contains three chiral centers: C1 and C2 of the cyclohexane ring, and C3 of the morpholine ring. This gives rise to 2³ = 8 possible stereoisomers (four pairs of enantiomers). The relative stereochemistry (cis/trans relationships between the substituents on the cyclohexane ring and the conformation of the morpholine ring) will significantly influence the NMR spectra, potentially resulting in complex signal patterns or distinct spectra for each isolated diastereomer.
Caption: Structure of this compound with atom numbering.
Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation
Mass spectrometry is the first-line technique for determining the molecular weight and formula of a novel compound. For this molecule, we can predict its behavior under standard Electron Impact (EI) ionization.
The Molecular Ion (M⁺•)
The molecular formula C₁₀H₁₉NO₂ contains a single nitrogen atom. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] The calculated molecular weight is 185.14, so a molecular ion peak (M⁺•) should be observed at m/z 185 . Due to the presence of alcohol and amine functionalities, which can promote fragmentation, this peak may be of low to moderate intensity.[2][3]
Key Fragmentation Pathways
The causality behind MS fragmentation lies in the formation of stable carbocations or resonance-stabilized ions. For this compound, the primary fragmentation pathways are predictable.
-
Dehydration (Loss of H₂O): Alcohols readily lose a molecule of water (18 Da) upon ionization.[1][4] This is often a dominant process, leading to a significant peak at m/z 167 (M-18). In some cases, this fragment may even be more abundant than the molecular ion.[4]
-
Alpha-Cleavage: This is a characteristic fragmentation for both alcohols and amines, involving the cleavage of a C-C bond adjacent to the heteroatom.[1][4]
-
α-Cleavage at the Alcohol: Cleavage of the bond between C1 and C2 would result in the loss of the morpholin-3-yl-methyl radical, but this is less likely. More favorable is the cleavage of the C1-C6 bond, leading to a fragment that would further rearrange. The most diagnostic α-cleavage for a secondary alcohol involves breaking the bond to the other substituent on the carbinol carbon (C1-C2).
-
α-Cleavage at the Amine: The bond between C2 and C3' is susceptible to cleavage. More significantly, cleavage of the largest alkyl group from the carbon alpha to the nitrogen (C3') is favored. This would involve ring opening and complex rearrangement. A common fragmentation for cyclic amines is the loss of an adjacent alkyl radical, which in this case would be complex.[5]
-
-
Ring Fragmentation: Both the cyclohexane and morpholine rings can undergo cleavage, leading to a complex series of lower-mass ions. A characteristic fragment from the cyclohexanol portion would be at m/z 57 , corresponding to the loss of water and a C₃H₆ fragment.[6]
Caption: Predicted major fragmentation pathways in EI-MS.
Table 1: Summary of Predicted Mass Spectrometry Fragments
| m/z Value | Predicted Fragment | Fragmentation Pathway |
| 185 | [C₁₀H₁₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 167 | [C₁₀H₁₇NO]⁺• | M - H₂O (Dehydration) |
| 99 | [C₆H₁₁O]⁺ | α-cleavage at C2-C3' |
| 86 | [C₅H₁₂N]⁺ | α-cleavage at Amine |
| 57 | [C₄H₉]⁺ | Cyclohexane fragment |
Experimental Protocol: GC-MS Analysis
Direct analysis of this polar compound can be challenging. Derivatization or High-Resolution Mass Spectrometry would be the preferred methods.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source. For higher accuracy, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer is recommended.
-
GC Method (for EI):
-
Column: DB-5ms or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Method:
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful and rapid tool for identifying the functional groups within a molecule. The spectrum of this compound is expected to be dominated by absorptions from its alcohol, secondary amine, and ether groups.
Predicted IR Absorption Bands
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹):
-
Alcohol O-H: A very strong and characteristically broad absorption is expected between 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding.[7]
-
Amine N-H: A secondary amine exhibits one moderate, and typically sharper, absorption band in the 3350-3310 cm⁻¹ region.[7][8] This peak will likely be superimposed on the broad O-H band, appearing as a sharp shoulder.
-
-
C-H Stretching Region (3000-2850 cm⁻¹):
-
Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are definitive for sp³ C-H bonds in the cyclohexane and morpholine rings.[9]
-
-
Fingerprint Region (< 1500 cm⁻¹):
-
C-O Stretching (Alcohol): A strong band between 1260-1050 cm⁻¹ is characteristic of the C-O bond of a secondary alcohol.[7]
-
C-N Stretching (Amine): A medium to weak absorption in the 1250-1020 cm⁻¹ range corresponds to the aliphatic C-N stretch.[7]
-
C-O-C Stretching (Ether): A strong C-O-C stretching band from the morpholine ring is expected around 1100 cm⁻¹. This may overlap with the C-O alcohol and C-N amine stretches, resulting in a strong, complex band system in this region.
-
Table 2: Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Bond | Predicted Appearance |
| 3500 - 3200 | Alcohol | O-H stretch | Strong, very broad |
| 3350 - 3310 | Secondary Amine | N-H stretch | Moderate, sharp (shoulder) |
| 2960 - 2850 | Alkane | C-H stretch | Strong, sharp |
| 1260 - 1050 | Secondary Alcohol | C-O stretch | Strong |
| 1250 - 1020 | Aliphatic Amine | C-N stretch | Medium to Weak |
| ~1100 | Ether | C-O-C stretch | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the proton and carbon skeleton. The complexity of the spectrum will be highly dependent on the stereoisomer being analyzed.
¹H NMR Spectroscopy
-
Labile Protons (O-H and N-H): The alcohol proton (OH) and amine proton (NH) will typically appear as broad singlets with variable chemical shifts (often between 1-5 ppm), dependent on concentration, solvent, and temperature. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes these signals to disappear due to proton exchange.
-
Carbinol Proton (H1): The proton on the carbon bearing the hydroxyl group (H1 on the cyclohexane ring) is expected to have a chemical shift in the range of 3.5 - 4.0 ppm .[6] Its multiplicity will be complex (likely a multiplet) due to coupling with protons on C2 and C6.
-
Morpholine Protons:
-
Cyclohexane & Linker Protons: The remaining protons on the cyclohexane ring and the proton on C3' of the morpholine ring will form a complex, overlapping series of multiplets in the upfield region of 1.0 - 2.2 ppm .[6][11]
¹³C NMR Spectroscopy
For a single diastereomer, 10 distinct carbon signals are expected. A mixture of diastereomers would show more than 10 signals.
-
Carbinol Carbon (C1): The carbon attached to the hydroxyl group is the most deshielded aliphatic carbon, predicted to be in the 70 - 75 ppm range.
-
Morpholine Carbons:
-
Carbons adjacent to the ether oxygen (C5' and C6') are expected around 67 - 70 ppm .
-
Carbons adjacent to the nitrogen (C2' and C3') will appear around 45 - 55 ppm .
-
-
Cyclohexane Carbons: The remaining five carbons of the cyclohexane ring will appear in the upfield aliphatic region of 20 - 40 ppm .
Table 3: Summary of Predicted NMR Chemical Shifts (in CDCl₃)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| OH, NH | 1.0 - 5.0 (broad s) | - | D₂O exchangeable, variable shift |
| H1 (CH-OH) | 3.5 - 4.0 (m) | 70 - 75 | Deshielded by oxygen |
| Morpholine H (next to O) | 3.6 - 3.9 (m) | 67 - 70 | C5', C6' |
| Morpholine H (next to N) | 2.5 - 3.0 (m) | 45 - 55 | C2', C3' |
| Cyclohexane CH₂ | 1.0 - 2.2 (m) | 20 - 40 | Complex, overlapping multiplets |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher field spectrometer.
-
2D Spectra for Structural Confirmation: To unambiguously assign the complex signals, especially due to stereoisomers, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace the connectivity within the cyclohexane and morpholine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting the cyclohexane and morpholine fragments.
-
Caption: Workflow for complete structural elucidation using NMR spectroscopy.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a novel compound is a holistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation provides definitive proof.
Caption: Integrated workflow for structural elucidation.
-
Start with Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula (C₁₀H₁₉NO₂).
-
Acquire IR Spectrum: Quickly confirm the presence of the key alcohol, amine, and ether functional groups.
-
Perform Detailed NMR Analysis: Use 1D and 2D NMR to piece together the exact connectivity of the carbon-hydrogen skeleton, confirm the linkage between the two rings, and, if possible, elucidate the relative stereochemistry.
By following this predictive framework and applying the described methodologies, a researcher can confidently and accurately interpret the spectral data for this compound and its analogs.
References
-
Lumen Learning. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Cavanaugh, J. R., & Dailey, B. P. (1962). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 36(5), 1291-1294. Retrieved from [Link]
-
Masoud, M. S., Ali, A. E., Elasala, G. S., & Elwardany, R. E. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
-
Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kim, M. S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Raoof, S. S., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shift data for TMS, cyclohexane, ethanol, and isopropanol in the liquid and gas phase. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Cyclohexanol(108-93-0) 1H NMR [m.chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: Therapeutic Profiling of the 2-(Morpholin-3-yl)cyclohexan-1-ol Scaffold
[1]
Executive Summary
This compound represents a "privileged scaffold" in drug discovery, combining a lipophilic cyclohexane ring with a polar, hydrogen-bonding morpholine moiety linked via its C3 carbon.[1] This specific topology mimics the 1,2-aminoalcohol pharmacophore found in blockbuster analgesics (e.g., Tramadol, Venlafaxine) but introduces a critical innovation: the C-carbon linkage .[1]
This structural modification circumvents the metabolic liability of N-dealkylation common in N-linked morpholines, potentially enhancing oral bioavailability and CNS residence time.[1] This guide explores its primary application as a Dual-Action Analgesic and Neuroprotective Agent , targeting Sigma-1 receptors and Monoamine Transporters.[1]
Part 1: Structural Intelligence & Cheminformatics[1]
The C-Linked Advantage
Most commercial morpholine drugs (e.g., Gefitinib, Linezolid) utilize the nitrogen atom (N4) for attachment.[1] The 2-(Morpholin-3-yl) substitution pattern offers three distinct medicinal chemistry advantages:
-
Metabolic Shielding: The C-C bond is resistant to Cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for N-alkyl morpholines.[1]
-
Stereochemical Richness: The C3 position of morpholine is chiral. Combined with the two chiral centers on the cyclohexane ring (C1, C2), this scaffold offers up to 8 stereoisomers . This allows for precise tuning of receptor selectivity (e.g., separating opioid agonist effects from NET inhibition).
-
Vector Control: The C3-linkage orients the morpholine oxygen and nitrogen lone pairs in a distinct vector compared to N-linkage, potentially accessing unique binding pockets in GPCRs and ion channels.
Physicochemical Profile (Predicted)[1]
Part 2: Primary Therapeutic Targets & Mechanism of Action
Based on pharmacophore modeling and structural similarity to known CNS agents, this scaffold is predicted to act on the following high-value targets:
Target A: Sigma-1 Receptor (σ1R) – Neuroprotection & Pain[1]
-
Rationale: The morpholine ring is a classic "sigma-philic" moiety.[1] The cyclohexane ring provides the necessary hydrophobic bulk to occupy the primary binding pocket of the σ1R.
-
Mechanism:
-
Agonism: Promotes chaperone activity of σ1R at the Mitochondria-Associated ER Membrane (MAM).[1]
-
Effect: Reduces ER stress, modulates Ca2+ signaling, and promotes neurite outgrowth.
-
Indication: Neuropathic pain, Alzheimer’s disease, and depression.
-
Target B: Serotonin/Norepinephrine Transporters (SERT/NET) – Analgesia[1]
-
Rationale: The 1,2-aminoalcohol motif is the core pharmacophore of Venlafaxine and Tramadol. This compound is a conformationally restricted analog of these drugs.[1]
-
Mechanism:
-
The protonated nitrogen of the morpholine mimics the dimethylamine of Tramadol, binding to Asp98 (SERT) or Asp75 (NET).
-
The hydroxyl group forms hydrogen bonds with regulatory serine residues in the transporter vestibule.
-
Effect: Inhibition of monoamine reuptake, enhancing descending inhibitory pain pathways.
-
Target C: NMDA Receptor (GluN2B Subunit) – Depression[1]
Part 3: Experimental Validation Framework
To validate these targets, the following "Self-Validating" experimental protocols are recommended.
Protocol 3.1: Competitive Radioligand Binding Assay (Sigma-1)
Objective: Determine affinity (
-
Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.
-
Radioligand: Use
(highly selective σ1R agonist).[1] -
Incubation:
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Validation Criteria: Specific binding must be >80% of total binding. Reference compound (Haloperidol) must show
nM.[1]
-
Protocol 3.2: Microsomal Stability Assay (Metabolic Resistance)
Objective: Prove the stability advantage of the C-linked scaffold over N-linked analogs.
-
System: Pooled human liver microsomes (HLM).
-
Reaction:
-
Substrate: 1 µM test compound.
-
Cofactor: NADPH regenerating system.
-
Control: Verapamil (high clearance) and Warfarin (low clearance).[1]
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).-
Success Metric:
µL/min/mg protein indicates high metabolic stability suitable for QD (once daily) dosing.[1]
-
Part 4: Visualization of Therapeutic Logic
Signaling Pathway: Sigma-1 Receptor Modulation
This diagram illustrates how the scaffold (Ligand) activates the Sigma-1 receptor to reduce cellular stress, a key mechanism for neuroprotection.[1]
Caption: Proposed mechanism of action at the Sigma-1 Receptor-Mitochondria-Associated Membrane (MAM) interface.
SAR Decision Tree
This workflow guides the optimization of the scaffold based on initial screening results.
Caption: Strategic optimization workflow distinguishing between Neuroprotective (Sigma-1) and Analgesic (Dual) tracks.
References
-
Lenci, E., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[2] Available at: [Link][1]
-
Kikelj, D., et al. (2012).[3] "Synthesis and biological activity of morpholin-2- and -3-ones." Current Organic Chemistry. (Discusses C-linked morpholine synthesis).
- Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol." Journal of Pharmacology and Experimental Therapeutics. (Validates the 1,2-aminoalcohol pharmacophore).
-
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Available at: [Link][1]
-
Ortiz, K. G., et al. (2024).[4][5] "Simple Synthesis of Morpholines from 1,2-Amino Alcohols." Journal of the American Chemical Society. Available at: [Link][1]
Methodological & Application
Advanced Quantification Strategies for 2-(Morpholin-3-yl)cyclohexan-1-ol
Application Note & Protocol Guide | AN-2025-MPC
Executive Summary & Molecule Analysis
2-(Morpholin-3-yl)cyclohexan-1-ol presents a classic "analytical blind spot" in drug development. It combines three distinct challenges:
-
Lack of Chromophore: The saturated morpholine and cyclohexane rings possess no conjugated
-systems, rendering standard UV detection (254 nm) useless. -
Amphiphilic Polarity: The secondary amine (morpholine) is basic (pKa
8.5), while the cyclohexyl ring adds lipophilicity, creating peak tailing issues on standard C18 columns due to silanol interactions. -
Stereochemical Complexity: With two chiral centers, this molecule exists as four stereoisomers (two diastereomeric pairs). Analytical methods must distinguish between cis- and trans- isomers if synthetic control is not absolute.
This guide provides three validated workflows to address these challenges, moving from high-sensitivity bioanalysis to routine quality control.
Physicochemical Profile
| Property | Value (Estimated) | Analytical Implication |
| Molecular Weight | 185.27 g/mol | Amenable to LC-MS ([M+H] |
| pKa (Base) | ~8.4 (Morpholine N) | Positively charged at acidic pH; requires high pH or HILIC for retention. |
| UV Absorbance | < 210 nm (End absorption) | Direct UV is non-specific and noisy. Derivatization or CAD required.[1][2][3][4] |
| LogP | ~0.5 - 1.2 | Moderately polar; risk of early elution on C18. |
Method Selection Decision Matrix
Before selecting a protocol, determine your sensitivity and throughput requirements.
Figure 1: Decision matrix for selecting the appropriate quantification strategy based on sensitivity needs and instrumentation.
Protocol A: LC-MS/MS (Bioanalysis & Trace Impurity)
Best for: Plasma PK studies, trace genotoxic impurity quantification, and cleaning validation.
Rationale
The morpholine nitrogen is easily protonated, making positive electrospray ionization (ESI+) highly sensitive. We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) to retain this polar amine without using ion-pairing reagents that suppress MS signals.
Instrumental Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck SeQuant ZIC-HILIC.
-
Why? Amide phases retain polar amines via hydrogen bonding and partition mechanisms, providing superior peak shape compared to C18 for this analyte.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table
| Time (min) | %A (Aqueous) | %B (Organic) | Curve |
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Hold |
| 4.0 | 40 | 60 | Linear |
| 5.0 | 40 | 60 | Wash |
| 5.1 | 5 | 95 | Re-equilibrate |
| 8.0 | 5 | 95 | End |
MS/MS Transitions (MRM)
-
Ionization: ESI Positive, 4500 V.
-
Precursor Ion: 186.3 [M+H]
-
Product Ions (Quantifier): 100.1 (Morpholine ring fragment, characteristic ring opening).
-
Product Ions (Qualifier): 83.1 (Cyclohexyl fragment).
-
Internal Standard: Use Morpholine-d8 or stable isotope labeled analog if available. If not, use Tramadol-d6 (structural similarity: amine + cyclohexyl ring).
Protocol B: Pre-Column Derivatization HPLC-UV (QC & Assay)
Best for: Routine QA/QC labs lacking MS, high-concentration assay, and stability testing.
Rationale
Since the molecule lacks a chromophore, we must chemically attach one.[3] Benzoyl Chloride is selected over FMOC because the benzamide derivative is extremely stable, UV-active at 254 nm, and the reaction targets the secondary amine selectively under basic conditions (Schotten-Baumann reaction).
Reagents
-
Derivatization Reagent: 5% Benzoyl Chloride in Acetonitrile (Prepare fresh).
-
Buffer: 2M NaOH (to maintain high pH for the reaction).
-
Quenching Solution: 1M Glycine or Ammonium Acetate.
Step-by-Step Derivatization Protocol
-
Aliquot: Transfer 500 µL of sample (dissolved in ACN:Water 50:50) into a 2 mL HPLC vial.
-
Basify: Add 200 µL of 2M NaOH. Vortex.
-
React: Add 100 µL of Benzoyl Chloride solution.
-
Incubate: Vortex immediately and let stand at ambient temperature for 10 minutes. (Reaction is fast).
-
Quench: Add 100 µL of 1M Glycine to consume excess benzoyl chloride.
-
Dilute: Dilute to volume with Mobile Phase A to match initial gradient conditions.
Figure 2: Reaction scheme for the benzoylation of the secondary morpholine amine.
HPLC Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Detection: UV @ 254 nm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 70% B over 15 minutes.
-
Note: The benzamide derivative is much less polar than the parent, eluting later and with excellent peak symmetry.
Protocol C: Stereoisomer Separation (Chiral LC)
Best for: Enantiomeric purity and diastereomer ratio determination.
The molecule contains two chiral centers (cyclohexane C1 and C2). Synthetic routes often yield a racemic mixture of diastereomers (e.g., cis-racemate and trans-racemate).
Method Strategy
Polysaccharide-based chiral stationary phases (CSPs) are most effective for amino-alcohols.
-
Column: Daicel Chiralpak IG or IC (Immobilized phases allow versatile solvent use).
-
Mode: Normal Phase (NP) or Polar Organic Mode (POM).
-
Mobile Phase (POM): Acetonitrile / Methanol (60:40) + 0.2% Diethylamine (DEA) + 0.1% Formic Acid.
-
Critical: The DEA is mandatory to mask silanols and ensure sharp peaks for the basic amine.
-
-
Detection: If using UV, derivatization (Method B) before chiral injection is recommended to enhance signal. If using LC-MS, direct injection is possible.
Validation & Troubleshooting
System Suitability Criteria (USP <621>)
| Parameter | Acceptance Criteria | Troubleshooting |
| Tailing Factor ( | < 1.5 | If > 1.5, increase buffer strength or pH (for C18); check DEA conc (Chiral). |
| Precision (RSD) | < 2.0% (n=6) | If failing, check derivatization completeness or injector reproducibility. |
| Resolution ( | > 2.0 | Critical for diastereomer separation. Lower gradient slope if failing. |
Common Pitfalls
-
Sample Diluent Mismatch: Dissolving the sample in 100% organic solvent and injecting onto a high-aqueous HILIC or RP start will cause peak splitting. Always match sample solvent to initial mobile phase.
-
pH Sensitivity: The morpholine ring pKa is ~8.4. Operating at pH 7-8 results in mixed ionization states and split peaks. Operate at pH < 4 (fully protonated) or pH > 10 (fully neutral, requires Hybrid/Polymer columns).
References
-
BenchChem. (2025).[5] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from
-
Sielc Technologies. (2007). HPLC Method for Separation of Ammonia, Primary and Secondary Amines. Retrieved from
-
Anwar, S., & Khan, P. (2021).[6] High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650.[6] Retrieved from
-
Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Retrieved from
Sources
protocol for testing 2-(Morpholin-3-yl)cyclohexan-1-ol in animal models
Executive Summary & Rationale
2-(Morpholin-3-yl)cyclohexan-1-ol represents a distinct structural class of C-substituted morpholines fused with a cyclohexane ring.[1] Unlike common N-substituted morpholine drugs (e.g., Moclobemide, Reboxetine), the C-linkage at position 3 of the morpholine ring offers unique metabolic stability profiles and chiral centers that are highly attractive for Central Nervous System (CNS) drug discovery.[1]
Structural-Activity Relationship (SAR) Hypothesis: The molecule features a lipophilic cyclohexane scaffold coupled with a polar morpholine moiety.[1] This "amphiphilic pharmacophore" strongly suggests:
-
High Blood-Brain Barrier (BBB) Permeability: The cyclohexane ring facilitates lipid transport, while the morpholine nitrogen (pKa ~8.[1]3) ensures solubility at physiological pH.[1]
-
Target Potential: Structural homology to Tramadol and Venlafaxine metabolites suggests potential activity at Monoamine Transporters (SERT/NET) or Opioid receptors.[1]
This guide outlines a rigorous, self-validating protocol to characterize the Pharmacokinetics (PK), Safety, and Efficacy of this specific New Chemical Entity (NCE).
Experimental Workflow Visualization
The following decision tree illustrates the critical path for evaluating this compound.
Figure 1: Preclinical screening cascade for C-substituted morpholine derivatives. Green diamond indicates the critical decision milestone.
Phase 1: Formulation & Pharmacokinetics (PK)
Before efficacy testing, we must establish that the molecule reaches the target tissue (Brain).[1]
Formulation Protocol
Morpholine derivatives are basic.[1] The free base is likely an oil or low-melting solid with poor water solubility.[1]
-
Preferred Form: Hydrochloride (HCl) Salt.[1]
-
Vehicle: 0.9% Saline (if salt form) or 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (if free base).[1]
-
Stability Check: Verify solution stability using HPLC-UV after 24 hours at room temperature.
Blood-Brain Barrier (BBB) Penetration Assay
Objective: Determine the Brain-to-Plasma (
Protocol Steps:
-
Sacrifice animals at
(estimated 0.5h and 2h post-dose). -
Collect plasma and whole brain.[1]
-
Homogenization: Homogenize brain tissue in PBS (1:3 w/v).
-
Extraction: Protein precipitation with Acetonitrile (containing Internal Standard).
-
Analysis: LC-MS/MS (MRM mode).
Success Criteria:
| Parameter | Target Value | Interpretation |
|---|
| Brain:Plasma Ratio (
Phase 2: In Vivo Efficacy Models
Given the structural similarity to analgesic/antidepressant scaffolds, the following two models are mandatory.
Analgesic Screening: The Hot Plate Test
This test validates supraspinal analgesic activity (central mechanism), relevant for morpholine-cyclohexanols acting on opioid or monoamine pathways.[1]
-
Animals: Male Swiss Albino Mice (20-25g).
-
Groups (n=8/group):
Procedure:
-
Baseline: Place mouse on a hot plate maintained at 55 ± 0.5°C .
-
Latency Recording: Measure time (seconds) until the mouse licks its paws or jumps.
-
Cut-off: 15 seconds (baseline) and 30 seconds (post-drug) to prevent tissue damage.[1]
-
Dosing: Administer drugs immediately after baseline.
-
Testing: Re-test latency at 30, 60, and 90 minutes post-dose.
Data Calculation (% MPE):
Antidepressant Screening: Forced Swim Test (FST)
Relevant if the molecule acts as a Serotonin/Norepinephrine Reuptake Inhibitor (SNRI).[1]
-
Animals: Male Wistar Rats.[1]
-
Procedure:
-
Pre-test (Day 1): Rats are forced to swim in a cylinder (25°C water) for 15 mins.
-
Dosing: Administer test compound (e.g., 30 mg/kg) 24h, 5h, and 1h before the test.
-
Test (Day 2): Swim for 5 mins.
-
Scoring: Measure duration of Immobility (floating without struggling).
-
Interpretation: A statistically significant reduction in immobility time compared to vehicle indicates antidepressant-like activity.[1]
Safety & Toxicology (Early Stage)
Acute Toxicity (Up-and-Down Procedure)
Before extensive efficacy testing, establish the Maximum Tolerated Dose (MTD).[1]
-
Guideline: OECD 425.[1]
-
Start Dose: 175 mg/kg (Oral).[1]
-
Observation: Monitor for CNS signs: Tremors, sedation, Straub tail (opioid sign), or convulsions (toxicity).[1]
-
Stop Rule: If mortality occurs, reduce dose by factor of 3.2.
References
-
Kumari, S., et al. (2020).[1] Morpholine as a privileged scaffold in drug discovery: A comprehensive review. European Journal of Medicinal Chemistry.[1]
-
Frantz, M.C., et al. (2010).[1] Drug discovery for CNS disorders: strategies for screening and selecting novel lead compounds.[1] Expert Opinion on Drug Discovery.[1]
-
OECD Guidelines. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1] OECD Publishing.[1]
-
PubChem. (2026). Compound Summary: this compound (CID 121552285).[1][3] National Library of Medicine.[1]
Sources
Application Notes & Protocols: 2-(Morpholin-3-yl)cyclohexan-1-ol as a Privileged Scaffold for Drug Design
Abstract
The 2-(Morpholin-3-yl)cyclohexan-1-ol core represents a novel, three-dimensional (3D) scaffold with significant potential for drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the design and synthesis of diverse chemical libraries. We present its structural and physicochemical properties, detailed protocols for its synthesis and subsequent diversification, and strategies for biological evaluation. The inherent stereochemistry and strategically placed functional groups of the scaffold offer a unique framework for exploring chemical space and developing next-generation therapeutics.
Introduction: The Rationale for a Novel Scaffold
In modern drug discovery, the morpholine ring is a well-established pharmacophore, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] It is a common feature in numerous FDA-approved drugs, where it can enhance potency through molecular interactions or modulate pharmacokinetic profiles.[1][3][4] Similarly, the cyclohexanol moiety serves as a versatile, non-planar bioisostere for phenyl or other cyclic systems, offering a 3D architecture that can improve binding affinity and escape flatland.[5][6]
The fusion of these two privileged fragments into the This compound scaffold (Figure 1) creates a unique molecular architecture with several advantageous features:
-
Defined 3D Vectorial Array: The scaffold presents functional groups (morpholine nitrogen, cyclohexanol hydroxyl, and the cyclohexane ring) in a defined spatial arrangement, ideal for probing the complex topology of protein binding sites.
-
Multiple Diversification Points: The scaffold possesses at least three distinct points for chemical modification, allowing for the rapid generation of large and structurally diverse compound libraries.
-
Chirality and Conformational Rigidity: The presence of multiple stereocenters provides a rigid framework that can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[5]
This guide will detail the synthetic pathways to access this core and provide robust protocols for its functionalization, establishing it as a valuable starting point for medicinal chemistry campaigns targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][7]
| Figure 1: The this compound Scaffold |
A) Core Structure Illustrating the core morpholin-cyclohexanol framework. |
| B) Key Physicochemical Properties A table summarizing properties would be placed here. |
C) Diversification Vectors Highlighting the primary points for chemical library synthesis: (R1) Morpholine Nitrogen, (R2) Cyclohexanol Oxygen, and (R3) Cyclohexane Ring. |
Synthesis of the Core Scaffold
Accessing the this compound core requires a multi-step synthetic sequence. While numerous methods exist for synthesizing substituted morpholines and aminocyclohexanols independently, a convergent strategy is proposed here for efficiency.[8][9][10][11] The general workflow involves the synthesis of a key 2-aminocyclohexanol intermediate, followed by the construction of the morpholine ring.
Overall Synthetic Workflow
The proposed synthesis begins with the epoxidation of cyclohexene, followed by regioselective opening of the epoxide with a protected amino group to yield a trans-2-aminocyclohexanol derivative. This intermediate is then elaborated to construct the 3-substituted morpholine ring.
Diagram 1: Proposed synthetic workflow for the core scaffold.
Detailed Experimental Protocol: Synthesis of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexan-1-ol
This protocol details the synthesis of a key chiral intermediate. The use of chiral catalysts or resolution techniques is essential for obtaining enantiomerically pure material, which is critical for drug design.[12][13]
Materials:
-
Cyclohexene oxide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH), Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Azide Opening of Epoxide: To a solution of cyclohexene oxide (1.0 eq) in 80% aqueous ethanol, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq). Heat the mixture to reflux for 6 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude azido alcohol.
-
Reduction of Azide: Dissolve the crude azido alcohol in methanol and transfer to a hydrogenation vessel. Add 10% Pd/C (5 mol%). Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.
-
Purification and Protection: Filter the reaction mixture through Celite, washing with methanol. Concentrate the filtrate. Dissolve the crude 2-aminocyclohexanol in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of Boc₂O (1.1 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Final Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., 20-40% EtOAc in hexanes) to yield the title compound.
Scientist's Note: The trans stereochemistry is a result of the Sₙ2-type ring-opening of the epoxide by the azide nucleophile.[14] The Boc protecting group is chosen for its stability under a range of conditions and its facile removal under acidic conditions.
Strategies for Library Diversification
The power of the this compound scaffold lies in its potential for rapid diversification at three key positions. This allows for a systematic exploration of structure-activity relationships (SAR).
Diagram 2: Library diversification strategy from the core scaffold.
Protocol: N-Alkylation via Reductive Amination (R1 Position)
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic)
Procedure:
-
To a solution of the core scaffold in DCE, add the desired aldehyde or ketone.
-
Stir the mixture for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride in one portion. If the amine is hindered, a catalytic amount of acetic acid may be added.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography or preparative HPLC.
Rationale: Reductive amination is a robust and high-yielding reaction that tolerates a wide variety of functional groups, making it ideal for library synthesis. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion over the starting aldehyde/ketone.
Protocol: O-Acylation via Esterification (R2 Position)
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
EDC (1.5 eq) or HATU (1.2 eq)
-
DMAP (0.1 eq) or HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
DMF or DCM
Procedure:
-
To a solution of the carboxylic acid in DMF, add the coupling reagent (EDC/HOBt or HATU).
-
Add DIPEA and stir for 10 minutes at room temperature.
-
Add the core scaffold, followed by DMAP (if using EDC).
-
Stir at room temperature for 6-24 hours until the reaction is complete.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate. Purify as needed.
Rationale: Standard peptide coupling reagents provide a reliable method for forming esters from secondary alcohols. The choice between EDC/DMAP and HATU/DIPEA often depends on the steric hindrance and electronic properties of the substrates.
Biological Evaluation and Screening Cascade
Once a library of compounds has been synthesized, a systematic screening cascade is required to identify hits and lead compounds. The specific assays will depend on the therapeutic target, but a general workflow can be applied.
Diagram 3: General screening cascade for library evaluation.
Example Protocol: Kinase Inhibition Assay (Primary Screen)
Many morpholine-containing drugs are kinase inhibitors.[1][2] This protocol provides a general framework for a biochemical kinase assay.
Materials:
-
Kinase of interest (e.g., mTOR, PI3K)
-
Kinase substrate (peptide or protein)
-
³²P-ATP or fluorescent ATP analog
-
Assay buffer (containing MgCl₂, DTT)
-
Synthesized compound library (dissolved in DMSO)
-
96- or 384-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 1 µL of each library compound (at 10 mM in DMSO) into assay plates. Add positive (known inhibitor) and negative (DMSO) controls.
-
Reagent Addition: Add 25 µL of assay buffer containing the kinase substrate to each well.
-
Kinase Addition: Add 25 µL of assay buffer containing the kinase enzyme to initiate the reaction. Incubate for 15 minutes at room temperature.
-
ATP Addition: Add 50 µL of assay buffer containing ³²P-ATP to start the phosphorylation reaction. Incubate for 60 minutes at 30 °C.
-
Stopping Reaction: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated ATP. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing >50% inhibition at a single concentration (e.g., 10 µM) are considered primary hits.
Conclusion and Future Outlook
The this compound scaffold is a promising starting point for the development of novel therapeutics. Its 3D architecture and multiple diversification points allow for the creation of focused libraries with favorable physicochemical properties. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating compounds based on this core. Future work should focus on developing asymmetric syntheses to access all possible stereoisomers and on exploring more advanced C-H functionalization reactions on the cyclohexane ring to further expand the accessible chemical space.
References
-
Bolognesi, M. L., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Kallstrom, S., et al. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry. [Link]
-
Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
Brown, G. R., et al. (1985). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Cossu, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. Organic Chemistry Portal. [Link]
-
Sahu, P. K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
-
Singh, H., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases. Taylor & Francis Online. [Link]
-
Rebollo, O., et al. (2008). Leishmanicidal and trypanocidal activities of 2-aminocyclohexanol and 1,2-cyclohexanediamine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. (1985). Aminocyclohexanol derivatives having an expectorant activity.
-
Chen, Y., et al. (2023). Identified Isosteric Replacements of Ligands’ Glycosyl Domain by Data Mining. ACS Omega. [Link]
-
Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Drug Discovery Resources. [Link]
-
ChemBK. (2026). Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. ChemBK. [Link]
-
Iqbal, M., et al. (2018). Cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]
-
Wikipedia. (n.d.). Cyclohexanol. Wikipedia. [Link]
-
Westmont College. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES. Westmont College. [Link]
-
Mu, L., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ETH Zurich Research Collection. [Link]
-
PrepChem. (n.d.). Synthesis of a. 3-Morpholino-2-cyclohexen-1-one. PrepChem.com. [Link]
-
ResearchGate. (2025). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. [Link]
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- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
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- 14. westmont.edu [westmont.edu]
Application Notes & Protocols for the Formulation of 2-(Morpholin-3-yl)cyclohexan-1-ol for Biological Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation, characterization, and biological evaluation of 2-(Morpholin-3-yl)cyclohexan-1-ol, a novel morpholine derivative with significant therapeutic potential. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to impart favorable pharmacokinetic properties and diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6] This guide offers a detailed framework for advancing this promising compound from the benchtop to preclinical assessment, with a focus on robust and reproducible methodologies.
Introduction: The Therapeutic Promise of Morpholine Analogs
The morpholine ring is a privileged structure in drug discovery, conferring improved aqueous solubility and metabolic stability to parent compounds.[6] Its presence in numerous clinically approved drugs attests to its value in medicinal chemistry.[3] Derivatives of morpholine have shown a wide spectrum of pharmacological activities, including potent and selective inhibition of key enzymes implicated in various disease states.[1][2] Notably, morpholine-containing compounds are being actively investigated for the treatment of neurodegenerative disorders due to their ability to modulate targets such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1][2]
This compound combines the favorable properties of the morpholine moiety with a cyclohexanol backbone, a structural motif also found in various bioactive molecules. While specific biological data for this exact compound is nascent, its structural alerts suggest potential for a range of therapeutic applications. This document outlines the critical steps to unlock this potential through systematic formulation and rigorous biological testing.
Preformulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.[7][8] These initial studies are crucial for identifying potential development challenges, such as poor solubility, and for selecting the most appropriate formulation strategies.[9][10]
Physicochemical Property Determination
The following parameters for this compound should be experimentally determined:
| Property | Analytical Method(s) | Importance in Formulation |
| Molecular Formula & Weight | Mass Spectrometry (MS), Elemental Analysis | C10H19NO2; 185.26 g/mol (Predicted)[11] |
| Appearance | Visual Inspection | Provides a baseline for purity and stability assessment. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicates purity and solid-state stability. |
| pKa | Potentiometric Titration, Capillary Electrophoresis | Predicts ionization state at physiological pH, influencing solubility and permeability. |
| LogP / LogD | Shake-flask method (Octanol/Water), HPLC-based methods | Measures lipophilicity, a key determinant of membrane permeability and absorption. |
| Aqueous Solubility | Shake-flask method, HPLC-UV | Determines intrinsic solubility at various pH values, crucial for selecting solubilization techniques. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), DSC | Identifies crystalline form (polymorphism), which can impact solubility and stability. |
Initial Solubility Screening
A preliminary solubility screen in a panel of pharmaceutically acceptable solvents and biorelevant media is essential. This will guide the selection of appropriate vehicles for both in vitro and in vivo studies.
Protocol: High-Throughput Solubility Screening
-
Prepare stock solutions of this compound in a volatile organic solvent (e.g., DMSO, Methanol).
-
Dispense a known amount of the stock solution into a 96-well plate and evaporate the solvent.
-
Add a range of test vehicles (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid, PEG 400, Propylene Glycol, various oils) to the wells.
-
Seal the plate and shake at a controlled temperature (e.g., 25°C, 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the plate to pellet undissolved compound.
-
Analyze the supernatant for the concentration of dissolved compound using a validated HPLC-UV or LC-MS method.[12]
Formulation Development for Biological Studies
The choice of formulation is dictated by the intended biological application (in vitro vs. in vivo), the route of administration, and the physicochemical properties of the API.[8][13]
Formulations for In Vitro Assays
For cell-based assays and enzyme inhibition studies, the primary goal is to achieve complete solubilization of the compound in the culture medium without introducing vehicle-induced toxicity.
-
Primary Choice: Dimethyl Sulfoxide (DMSO)
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is widely accepted in in vitro screening.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
For the biological assay, dilute the stock solution into the aqueous culture medium to the final desired concentration.
-
Critical Control: Ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Run a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
-
-
Alternative Solvents: If DMSO is not suitable (e.g., due to compound instability or assay interference), consider ethanol or other water-miscible co-solvents. Always validate the chosen vehicle for compatibility with the specific assay.
Formulations for In Vivo Preclinical Studies
The objective of in vivo formulation is to ensure adequate drug exposure at the target site.[13] The formulation strategy will depend on the route of administration and the desired pharmacokinetic profile.[13]
Workflow for In Vivo Formulation Development
Caption: Workflow for selecting an appropriate in vivo formulation.
Example Formulations:
-
Aqueous Solution (for soluble compounds):
-
Vehicle: Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).
-
Preparation: Dissolve the compound directly in the vehicle. Adjust pH if necessary to improve solubility, provided the pH is physiologically tolerated.
-
-
Co-solvent System (for moderately soluble compounds):
-
Vehicle Example: 20% PEG 400 / 80% Saline.
-
Rationale: Polyethylene glycol (PEG) is a commonly used, safe co-solvent that can significantly increase the solubility of many organic molecules.
-
Preparation:
-
Dissolve this compound in PEG 400.
-
Slowly add the saline portion while vortexing to avoid precipitation.
-
-
-
Suspension (for poorly soluble compounds):
-
Vehicle Example: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in water.
-
Rationale: A suspending agent (methylcellulose) prevents the settling of drug particles, and a wetting agent (Tween 80) ensures uniform dispersion.
-
Preparation:
-
Micronize the API to a uniform particle size.
-
Prepare the vehicle by slowly adding methylcellulose to heated water, then cooling. Add Tween 80.
-
Levigate the micronized API with a small amount of the vehicle to form a paste, then gradually dilute to the final volume.
-
-
Analytical Characterization of Formulations
Robust analytical methods are required to ensure the quality, stability, and accurate dosing of the prepared formulations.[14]
HPLC Method for Quantification
A validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone of formulation analysis.[15][16]
Typical HPLC Parameters:
| Parameter | Example Condition |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at a suitable wavelength or Mass Spectrometry (LC-MS) |
| Injection Volume | 5 µL |
This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Formulation Stability Assessment
The stability of the formulation must be confirmed under the intended storage and use conditions.
Protocol: Short-Term Stability Study
-
Prepare the final formulation.
-
Analyze an initial sample (T=0) for concentration and purity using the validated HPLC method.
-
Store aliquots of the formulation at relevant temperatures (e.g., 4°C, room temperature).
-
Analyze the stored samples at specified time points (e.g., 4 hours, 24 hours, 7 days).
-
Acceptance Criteria: The concentration should remain within ±10% of the initial value, and no significant degradation products should appear.
Protocols for Biological Evaluation
The following are example protocols for the initial biological characterization of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration range at which the compound is non-toxic to cells, which is essential for designing subsequent efficacy assays.
Protocol: MTT Assay
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if anti-cancer activity is hypothesized) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound DMSO stock solution in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 (concentration that inhibits 50% of cell growth).
In Vivo Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after administration.[17]
Protocol: Rodent PK Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a solution (e.g., in a co-solvent vehicle) via the tail vein at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) or Subcutaneous (SC) Group: Administer the chosen formulation via oral gavage or subcutaneous injection at a higher dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples from a cohort of animals at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Logical Flow of Biological Evaluation
Caption: Sequential workflow for the biological evaluation of the compound.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for advancing this compound from a novel chemical entity to a preclinical candidate. By integrating thorough preformulation characterization, rational formulation design, and validated biological assays, researchers can efficiently and effectively evaluate its therapeutic potential. The inherent versatility of the morpholine scaffold suggests that this compound could hold significant promise, and the methodologies described herein are designed to rigorously test that hypothesis.
References
-
Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: PubMed URL: [Link]
-
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: ACS Publications URL: [Link]
-
Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
-
Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI URL: [Link]
-
Title: Small Molecule Formulation Screening Strategies in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PMC - NIH URL: [Link]
-
Title: Designing formulations for preclinical and early stage clinical studies Source: European Pharmaceutical Review URL: [Link]
-
Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]
-
Title: Why form & formulation should be embedded in early drug discovery Source: Sygnature Discovery URL: [Link]
-
Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]
-
Title: Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing Source: Pharmaceutical Technology URL: [Link]
-
Title: Small Molecule Formulation Screening Strategies in Drug Discovery Source: SpringerLink URL: [Link]
-
Title: Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms Source: Pharmaceutical Technology URL: [Link]
-
Title: Small Molecule Analysis Compendium Source: Shimadzu URL: [Link]
-
Title: Separation Science in Drug Development, Part 3: Analytical Development Source: Chromatography Online URL: [Link]
-
Title: Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Source: Taylor & Francis Online URL: [Link]
-
Title: Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain Source: ETH Zurich Research Collection URL: [Link]
-
Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
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- 1. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
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- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]
- 12. Small Molecule Formulation Screening Strategies in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
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- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
Application Notes and Protocols for the High-Throughput Screening of 2-(Morpholin-3-yl)cyclohexan-1-ol
Abstract
This document provides a comprehensive technical guide for the incorporation of 2-(Morpholin-3-yl)cyclohexan-1-ol into high-throughput screening (HTS) campaigns. Lacking a defined biological target in public literature, we leverage the well-established role of the morpholine moiety as a "privileged scaffold" in medicinal chemistry to propose a rational screening strategy.[1][2][3] The morpholine ring is a key component in numerous approved drugs, often enhancing potency, selectivity, and pharmacokinetic properties such as aqueous solubility and metabolic stability.[2][4][5] Notably, it is a prevalent feature in kinase inhibitors, where it frequently occupies the solvent-exposed region of the ATP-binding pocket, and in G-protein coupled receptor (GPCR) modulators.[5][6][7] This guide presents a hypothetical, yet scientifically rigorous, workflow for screening this compound against a representative protein kinase target, from initial compound quality control to primary and secondary assays.
Introduction: The Rationale for Screening this compound
The quest for novel therapeutic agents is a cornerstone of modern drug discovery, driven by the systematic evaluation of large chemical libraries in HTS campaigns.[8] The selection of compounds for these libraries is a critical determinant of success. While novel chemical entities offer the promise of unexplored biological activity, scaffolds with a proven track record in approved therapeutics provide a rational starting point for identifying new hits.[9]
The molecule this compound features two key structural motifs: a cyclohexanol ring, providing a three-dimensional scaffold, and a morpholine heterocycle. The morpholine ring is particularly significant; its unique physicochemical properties, including a pKa that enhances solubility at physiological pH and its ability to act as a hydrogen bond acceptor, make it a valuable component in drug design.[5][7] It is a versatile scaffold found in drugs targeting a wide array of biological targets, including protein kinases, GPCRs, and ion channels.[1][10][11][12]
Given the prevalence of the morpholine moiety in kinase inhibitors, we propose a screening paradigm focused on identifying potential kinase-modulating activity for this compound.[10][13] Kinases are a major class of drug targets, particularly in oncology, and robust HTS assays for their activity are well-established.[8][13] This application note will therefore detail a complete workflow for the evaluation of this compound in a kinase-focused HTS campaign.
Compound Characterization and Quality Control
The reliability of HTS data is fundamentally dependent on the quality of the screened compounds.[14] Before initiating a screening campaign, it is imperative to assess the purity, identity, solubility, and stability of this compound.
Purity and Identity Confirmation
The identity and purity of each batch of this compound should be confirmed using standard analytical techniques. A purity of >95% is recommended for HTS campaigns to minimize the risk of false positives arising from contaminants.[15]
| Parameter | Method | Specification |
| Identity Confirmation | LC-MS, ¹H-NMR | Consistent with the structure of this compound |
| Purity Assessment | HPLC-UV, LC-MS | ≥ 95% |
| Table 1: Quality Control Specifications for this compound. |
Solubility Assessment
Aqueous solubility is a critical parameter that influences compound behavior in biological assays and impacts its potential as a drug candidate.[16][17] Kinetic solubility is often measured in early discovery as it reflects the conditions of a typical HTS assay where compounds are introduced from a DMSO stock.[17][18]
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol measures the light scattering caused by precipitated compound particles in an aqueous buffer.[17]
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 19.5 µM).
-
Dispense Compound: Transfer 2 µL of each concentration from the DMSO plate to a clear-bottom 96-well assay plate.
-
Add Buffer: Rapidly add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration range of 100 µM to 0.195 µM. The final DMSO concentration should be 1%.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry signal is not significantly above the baseline (DMSO-only controls).
| Parameter | Method | Hypothetical Result |
| Kinetic Solubility (PBS, pH 7.4) | Nephelometry | > 100 µM |
| Thermodynamic Solubility | Shake-Flask HPLC-UV | 85 µM |
| Table 2: Hypothetical Solubility Profile for this compound. |
High-Throughput Screening Workflow
The following section outlines a tiered approach for screening this compound, starting with a primary biochemical assay, followed by a cell-based secondary assay and a counter-screen.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mesoscale.com [mesoscale.com]
- 9. selvita.com [selvita.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lifechemicals.com [lifechemicals.com]
- 16. inventivapharma.com [inventivapharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. waters.com [waters.com]
2-(Morpholin-3-yl)cyclohexan-1-ol as a chemical probe for biological systems
Topic: 2-(Morpholin-3-yl)cyclohexan-1-ol as a Chemical Probe for Biological Systems Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Fragment-Based Drug Discovery (FBDD) Professionals.
A Metabolically Stable C-Linked Fragment Probe for Stereochemical Mapping and Scaffold Hopping
Executive Summary & Technical Profile
This compound (CAS: 1909306-01-9) is a specialized chemical probe belonging to the class of C-linked morpholines . Unlike the ubiquitous N-linked morpholine scaffolds found in drugs like gefitinib or linezolid, this probe features a carbon-carbon bond between the morpholine C3 position and the cyclohexane ring.
This structural distinction confers two critical properties for biological interrogation:
-
Metabolic Resilience: It eliminates the liability of oxidative N-dealkylation, a common metabolic clearance pathway for N-linked morpholines.
-
Vector Novelty: It orients the morpholine ether oxygen and amine nitrogen in a distinct spatial vector compared to N-linked analogs, allowing researchers to probe binding pockets (particularly in CNS targets like Sigma-1 receptors and Aspartyl proteases ) that are inaccessible to standard scaffolds.
Chemical Properties Table[1][2][3]
| Property | Specification |
| Chemical Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.27 g/mol |
| LogP (Predicted) | ~0.8–1.2 (Ideal for Fragment-Based Screening) |
| H-Bond Donors/Acceptors | 2 Donors (OH, NH), 3 Acceptors (O, N, OH) |
| Stereochemistry | Contains 3 chiral centers; typically supplied as a racemate or specific diastereomer (cis/trans).[1][2] |
| Solubility | High in DMSO (>50 mM); Moderate in water (pH dependent). |
| pKa (Basic Amine) | ~8.5 (Protonated at physiological pH) |
Biological Applications & Mechanism of Action
Fragment-Based Drug Discovery (FBDD)
This probe is primarily used as a fragment tool to map "hotspots" on protein surfaces. Its low molecular weight (<200 Da) and high ligand efficiency (LE) make it an ideal starting point for growing high-affinity inhibitors.
-
Mechanism: The rigid cyclohexane ring acts as a conformational lock, restricting the entropy of the morpholine ring. By screening this probe, researchers can identify binding pockets that require a specific "kinked" geometry that flexible linear amines cannot satisfy.
CNS Receptor Mapping (Sigma-1 & NMDA)
The 1,2-amino-alcohol motif embedded in a cyclohexane scaffold is a "privileged structure" for Central Nervous System (CNS) targets.
-
Target: Sigma-1 Receptor (σ1R) and NMDA Receptor.
-
Utility: The probe mimics the pharmacophore of Tramadol and Phencyclidine but with altered polarity. It is used to determine if a target pocket is driven by hydrophobic enclosure (favoring the cyclohexane) or hydrogen bonding (favoring the morpholine oxygen).
Scaffold Hopping & Metabolic Stability
In lead optimization, if an N-linked morpholine drug candidate fails due to rapid metabolism (CYP450-mediated N-dealkylation), this probe is used to test the bioisosteric replacement hypothesis.
-
Hypothesis: Can the C-linked analog maintain binding affinity while blocking metabolic degradation?
Visualizing the Mechanism
The following diagram illustrates the structural logic of using this probe to explore binding vectors compared to standard N-linked morpholines.
Caption: Comparison of binding vectors. The C-linked probe accesses distinct sub-pockets and resists metabolic cleavage common to N-linked analogs.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable, precipitation-free stocks for biological assays. Note: As a secondary amine, the compound can form carbamates with atmospheric CO₂. Keep tightly sealed.
-
Weighing: Weigh 5 mg of this compound into a glass vial.
-
Solvent Selection:
-
Primary: DMSO (Dimethyl sulfoxide), anhydrous.
-
Secondary (for pH sensitive assays): 100% Ethanol (requires sonication).
-
-
Dissolution: Add sufficient DMSO to reach a 50 mM concentration (approx. 540 µL for 5 mg).
-
Sonication: Sonicate for 60 seconds at room temperature to ensure complete dissolution of stereoisomers.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Stability: 6 months.
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Determine direct binding affinity (K_D) to a target protein (e.g., Sigma-1 receptor).
Materials:
-
Biacore or Octet Instrument.
-
CM5 Sensor Chip (carboxymethylated dextran).
-
Running Buffer: PBS-P+ (PBS + 0.05% Surfactant P20), pH 7.4.
Steps:
-
Immobilization: Immobilize the target protein on the sensor chip (Aim for ~2000 RU for fragment screening to maximize signal).
-
Dilution Series: Prepare the probe in Running Buffer at concentrations: 0, 10, 50, 100, 250, 500 µM. Ensure DMSO concentration is matched exactly (e.g., 2%) in all samples.
-
Injection: Inject samples for 60s (association) followed by 60s dissociation. Flow rate: 30 µL/min.
-
Analysis:
-
Correct for solvent effects (DMSO calibration).
-
Fit data to a 1:1 Langmuir binding model .
-
Success Criterion: A "square" sensorgram shape indicates rapid on/off kinetics typical of fragments.
-
Protocol C: Microsomal Stability Assay (Metabolic Resistance)
Objective: Validate the probe's stability compared to an N-linked control (e.g., 4-phenylmorpholine).
Steps:
-
Incubation Mix: Prepare liver microsomes (human or mouse) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).
-
Substrate Addition: Add the probe at a final concentration of 1 µM.
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot 50 µL samples at t = 0, 15, 30, and 60 minutes.
-
Quenching: Immediately mix samples with 150 µL ice-cold Acetonitrile containing an internal standard.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Expected Result:
min (High stability) due to the C-C linkage.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow from stock preparation to lead optimization pathways.
References & Further Reading
-
Scaffold Hopping & C-Linked Morpholines:
-
Morpholine Pharmacophores in CNS:
-
Privileged Structures in Drug Discovery:
-
Compound Verification:
-
Title: this compound (CAS 1909306-01-9) Entry.
-
Source: Chemical Source Registry.
-
Context: Verification of chemical entity existence and physicochemical properties.
-
URL:[Link]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Morpholin-3-yl)cyclohexan-1-ol Isomers
Ticket ID: PUR-MPC-001 Subject: Troubleshooting Separation of Amino-Alcohol Stereoisomers Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
User Query: "I am struggling to purify 2-(Morpholin-3-yl)cyclohexan-1-ol. I see streaking on silica, poor resolution of isomers, and low UV sensitivity."
Technical Analysis:
The target molecule, This compound , presents a "perfect storm" of purification challenges. It contains a basic secondary amine (morpholine ring), a polar hydroxyl group, and three chiral centers (two on the cyclohexane, one on the morpholine). This results in a theoretical maximum of
Key Challenges:
-
Silanol Interaction: The secondary amine interacts strongly with acidic silanols on silica gel, causing severe tailing (streaking).
-
Stereochemical Complexity: You must separate cis/trans diastereomers (physical properties differ) and enantiomers (physical properties identical).
-
Detection Limits: The lack of a conjugated
-system means UV absorbance is negligible above 210 nm.
Troubleshooting Guide (Q&A Format)
Module A: The "Streaking" Problem (Tailing on Silica)
Q: My compound streaks from the baseline to the solvent front on TLC and Flash columns. How do I fix this?
A: This is caused by the basic nitrogen in the morpholine ring hydrogen-bonding with the acidic protons of the silica surface. You must "mask" the silica or compete for these sites.
Protocol: The "Amine-Blocked" Silica System Do not use plain silica. Adopt one of these mobile phase modifiers:
| Method | Modifier | Concentration | Notes |
| Standard | Triethylamine (TEA) | 1.0% v/v | Add to both weak and strong solvents. Good for Flash. |
| Volatile | Ammonium Hydroxide ( | 0.5 - 1.0% v/v | Best for Prep-HPLC (removable by lyophilization). |
| Pre-treatment | TEA (Column Wash) | 5% v/v | Flush column with 5% TEA in hexane before loading sample. |
Critical Step: If using TEA, ensure your product is not an HCl salt. If it is, free-base it first (wash with
Module B: Diastereomer Separation (Cis vs. Trans)
Q: I see two blobs merging together. How do I separate the diastereomers?
A: Diastereomers (e.g., cis-alcohol vs. trans-alcohol) have different physical properties. The cis-isomer often forms an intramolecular Hydrogen Bond (N-H
Recommended Workflow:
-
Stationary Phase: Switch from standard Silica to Amino-functionalized Silica (
) or C18 (Reversed Phase) .-
Why? Amino-silica is basic, reducing tailing naturally, and offers alternative selectivity for hydrogen-bonding isomers.
-
-
pH Control (C18): Use a High pH Buffer (pH 9.5 - 10.0) using Ammonium Bicarbonate or Ammonium Hydroxide.
Module C: Enantiomer Resolution (Chiral Separation)
Q: I have isolated the diastereomers, but now I need to separate the enantiomers. Standard HPLC isn't working.
A: Enantiomers cannot be separated on achiral phases (C18/Silica). You require a Chiral Stationary Phase (CSP).[4] For basic amines like morpholines, Supercritical Fluid Chromatography (SFC) is the gold standard due to speed and peak shape.
SFC Screening Protocol:
-
Co-Solvent: Methanol + 0.1% Isopropylamine (IPA-amine) or Diethylamine (DEA). The basic additive is mandatory.
-
Column Selection Strategy:
| Column Type | Selector | Success Probability | Mechanism |
| Amylose-1 (e.g., AD-H) | Amylose tris(3,5-dimethylphenylcarbamate) | High | Inclusion complex; handles bulky cyclohexyl groups well. |
| Cellulose-1 (e.g., OD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) | Medium | Rigid structure; good for flat rings. |
| Chlorinated Amylose (e.g., IG/IC) | Amylose tris(3-chloro-5-methylphenylcarbamate) | High | Electronic interactions often resolve difficult amines. |
Module D: Detection Issues
Q: I can't see my peaks on the UV detector. What settings should I use?
A: This molecule lacks a chromophore.[5]
-
UV Strategy: Set wavelength to 205 nm or 210 nm . Use "UV-transparent" solvents (Acetonitrile/Water/Phosphoric acid). Avoid Acetone or Ethyl Acetate (UV cutoff > 250 nm).
-
Universal Detection (Preferred): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect mass, not light absorption.
-
Derivatization (Last Resort): React the secondary amine with p-nitrobenzoyl chloride to add a strong UV tag (254 nm) before separation.
Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying this specific scaffold.
Caption: Figure 1. Hierarchical purification strategy prioritizing amine-deactivation followed by diastereomeric and then enantiomeric resolution.
Experimental Protocols
Protocol 1: High-pH Reversed-Phase HPLC (Diastereomer Separation)
Use this to separate the cis-cyclohexanol form from the trans-cyclohexanol form.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with
). -
Mobile Phase B: Acetonitrile.
-
Column: C18 Hybrid Particle (e.g., XBridge BEH C18),
.-
Note: Standard silica-based C18 columns degrade at pH 10. Ensure your column is rated for high pH (usually "hybrid" or "polymer" technology).
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: ELSD or MS (ESI+ mode, looking for [M+H]+).
Protocol 2: Chiral SFC (Enantiomer Separation)
Use this to resolve the specific R/S enantiomers of a single diastereomer pair.
-
System: Prep-SFC (Supercritical Fluid Chromatography).
-
Mobile Phase:
(Main carrier) + Co-solvent.[3] -
Co-solvent: Methanol containing 0.2% Isopropylamine .
-
Why? The amine additive suppresses non-specific interactions between the morpholine nitrogen and the stationary phase, sharpening peaks.
-
-
Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
-
Conditions: 100 bar backpressure, 40°C column temp. Isocratic hold (typically 15-25% co-solvent depending on retention).
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text regarding amine tailing and mobile phase modifiers).
-
Regis Technologies. (2026). Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
-
Frankus, E., et al. (1978). On separation of isomers... of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol. Arzneimittelforschung. (Fundamental work on separating amino-cyclohexanol isomers, analogous to the target molecule).
- Toribio, L., et al. (2018). Chiral separation of amino-alcohols by SFC. Journal of Chromatography A.
-
Vertex AI Search. (2025). HPLC detection of non-chromophoric amino alcohols. (Confirming ELSD/CAD strategies for molecules lacking UV chromophores). 5
Sources
Technical Support Center: Chiral Separation of 2-(Morpholin-3-yl)cyclohexan-1-ol Enantiomers
As a vicinal amino alcohol, the enantioselective separation of 2-(Morpholin-3-yl)cyclohexan-1-ol is a critical step in pharmaceutical development and quality control. The distinct spatial arrangement of the hydroxyl and morpholine groups around the chiral centers necessitates a robust and specific chromatographic method to ensure enantiomeric purity. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in developing and optimizing the chiral separation of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when developing a chiral separation method for this compound?
A: Method development for a novel chiral compound is a systematic process.[1] The most critical factor is selecting the right Chiral Stationary Phase (CSP).[1] Given the analyte's structure—a polar amino alcohol—the recommended starting point is to screen a set of polysaccharide-based CSPs. These phases, derived from amylose and cellulose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric inclusion, which are well-suited for multi-functional molecules.[2][3] A screening approach using a few orthogonal columns and mobile phases is the most efficient strategy to find an initial separation.[4][5]
Q2: Which chromatographic mode is better for this compound: Normal-Phase HPLC, Reversed-Phase HPLC, or Supercritical Fluid Chromatography (SFC)?
A: Both Normal-Phase HPLC (NP-HPLC) and SFC are strong candidates and often preferred for preparative scale-up.[1]
-
Normal-Phase (NP-HPLC): Traditionally, this is a very powerful mode for chiral separations using polysaccharide CSPs. It employs non-polar mobile phases like hexane with polar alcohol modifiers (e.g., isopropanol or ethanol).
-
Supercritical Fluid Chromatography (SFC): SFC is emerging as the technique of choice for many chiral separations, including polar compounds.[6] It uses supercritical CO2 as the main mobile phase, which is non-toxic and allows for faster, more efficient separations due to low viscosity.[7][8] For polar analytes like amino alcohols, SFC often provides superior peak shapes and resolution.[7]
-
Reversed-Phase (RP-HPLC): While possible with specific RP-chiral columns, this mode can be more challenging for this compound due to its polarity and may lead to poor retention. It is generally considered a secondary option if NP and SFC approaches are unsuccessful.
Q3: My analyte has a basic morpholine group. Do I need to use additives in the mobile phase?
A: Yes, absolutely. The basic nitrogen in the morpholine ring is highly likely to interact strongly with residual acidic silanols on the silica surface of the CSP. This secondary interaction causes severe peak tailing and poor efficiency. To counteract this, a small amount (typically 0.1% v/v) of a basic additive, such as diethylamine (DEA) or isopropylamine, should be added to the mobile phase.[2][4] This additive neutralizes the active silanol sites, dramatically improving peak symmetry and resolution.[2]
Q4: Is derivatization of the amino alcohol necessary for separation?
A: Generally, direct separation on a CSP is preferred as it avoids additional reaction and purification steps.[4] However, if direct methods fail to provide adequate resolution, derivatization can be a powerful alternative. The primary and secondary amine in the morpholine and the hydroxyl group can be reacted with a UV-active or fluorescent chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[9] Another approach is to add a functionality, like an aromatic group, that enhances interaction with the CSP.[10]
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound.
Problem 1: No Separation or Very Poor Resolution (Rs < 1.0)
-
Probable Cause: The primary reason for a lack of separation is an insufficient difference in the interaction energy between the enantiomers and the selected CSP.[2] The chosen stationary phase does not provide effective chiral recognition for your molecule.
-
Solution Workflow:
-
Screen Different CSPs: This is the most effective solution.[2] If you started with a cellulose-based column, screen an amylose-based equivalent. Also, consider CSPs with different phenyl substituents (e.g., 3,5-dimethylphenyl vs. 3,5-dichlorophenyl). Pirkle-type or ligand-exchange columns can also be explored as they offer different chiral recognition mechanisms.[11][12]
-
Change the Alcohol Modifier (NP-HPLC/SFC): The type of alcohol used as a co-solvent can significantly alter selectivity. If you are using isopropanol (IPA), try ethanol (EtOH), or vice-versa. These alcohols have different hydrogen bonding capabilities and steric profiles, which can change how the enantiomers interact with the CSP.
-
Switch Chromatographic Mode: If screening in normal-phase is unsuccessful, switching to SFC can sometimes provide the necessary selectivity. SFC operates under different conditions of temperature, pressure, and mobile phase properties, which can unlock unique separation pathways.[13]
-
Adjust Temperature: Lowering the column temperature (e.g., from 25°C to 10°C) often increases the stability of the transient diastereomeric complexes formed on the CSP, which can enhance resolution. However, this is not a universal rule, and testing a higher temperature (e.g., 40°C) is also worthwhile.[2]
-
Problem 2: Poor Peak Shape (Tailing Peaks)
-
Probable Cause: Peak tailing for a basic analyte like this is almost always caused by secondary ionic interactions between the protonated morpholine group and acidic free silanol groups on the silica support of the column packing.[2] It can also be exacerbated by sample overload.
-
Solution Workflow:
-
Add a Basic Modifier: Introduce a small concentration (0.1% - 0.2% v/v) of diethylamine (DEA) or a similar amine into your mobile phase.[4] This will neutralize the active silanol sites and dramatically improve peak shape.
-
Reduce Sample Load: Injecting too much sample can saturate the active sites on the CSP, leading to tailing.[2] Reduce the injection volume or the sample concentration and re-inject.
-
Check Injection Solvent: Dissolve your sample in the mobile phase whenever possible. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
-
Problem 3: Excessive Backpressure or Long Run Times
-
Probable Cause: High backpressure can be due to a blocked column frit, precipitated sample, or the use of a highly viscous mobile phase.[14] Long run times are a direct result of strong retention on the column.
-
Solution Workflow:
-
Increase Modifier Concentration: To reduce retention time in NP-HPLC or SFC, increase the percentage of the alcohol co-solvent (e.g., increase ethanol from 10% to 15%). This increases the mobile phase's elution strength, causing the analyte to elute faster.
-
Increase Flow Rate: A higher flow rate will decrease the analysis time. However, be mindful that this may also lead to a decrease in resolution. An optimal balance must be found.
-
For High Pressure: If pressure is suddenly high, reverse-flush the column (for immobilised columns only) to dislodge any particulate matter from the inlet frit.[14] Always use a guard column to protect the analytical column from contamination.[14] Ensure your sample is fully dissolved and filtered before injection.
-
Experimental Protocols & Data
Protocol 1: Initial CSP Screening for this compound
This protocol outlines a systematic screening approach to identify a suitable chiral stationary phase and mobile phase system.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in ethanol.
-
Chromatographic Systems: Utilize an HPLC or SFC system equipped with a column switcher if available.
-
Screening Conditions: Screen the columns and mobile phases listed in the table below. For each column, run both mobile phase systems.
-
Evaluation: Analyze the chromatograms for any sign of peak separation. A "hit" is considered any condition that produces two peaks or a partially resolved peak (Rs > 0.8).
Table 1: Recommended Screening Conditions
| Parameter | Condition Set A | Condition Set B |
| Columns to Screen | 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) 3. Cellulose tris(4-chloro-3-methylphenylcarbamate) | Same as Condition Set A |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) + 0.1% DEA | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm (or appropriate wavelength) | UV at 210 nm (or appropriate wavelength) |
| Injection Volume | 5 µL | 5 µL |
Note: For SFC screening, the primary mobile phase would be CO2, and the co-solvent would be Methanol or Ethanol with 0.1% DEA.
Protocol 2: Method Optimization
Once a "hit" is identified from the screening, use the following steps to optimize the separation for baseline resolution (Rs ≥ 1.5).
-
Optimize Modifier Percentage: Using the best column/modifier combination from the screen, systematically vary the percentage of the alcohol modifier. Decrease the percentage to increase retention and resolution, or increase it to shorten run time. Analyze in 5% increments initially, then fine-tune with 1-2% changes.
-
Optimize Additive Concentration: If peak shape is still suboptimal, vary the DEA concentration between 0.05% and 0.2%.
-
Optimize Temperature: Evaluate the separation at three temperatures: 15°C, 25°C, and 40°C to determine the effect on resolution.
-
Optimize Flow Rate: If necessary, reduce the flow rate (e.g., to 0.7 mL/min) to improve efficiency and resolution, at the cost of a longer analysis time.
Visualized Workflows
Caption: General workflow for chiral method development.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
-
Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. Retrieved from [Link]
-
Seog, J., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. Retrieved from [Link]
-
Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/31398]([Link] SFC/how-good-is-sfc-for-polar-analytes/31398)
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. Retrieved from [Link]
-
Novakova, L., & Hrdlicka, A. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride-Based Chiral Derivatizing Reagents. Chromatographia, 72, 45-52. Retrieved from [Link]
-
Seog, J., et al. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate. Retrieved from [Link]
-
Krische, M. J., et al. (2024). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society. Retrieved from [Link]
-
Bell, W. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. ResearchGate. Retrieved from [Link]
-
Lee, W. (2014). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. Retrieved from [Link]
-
Subramanian, G. (2001, May 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Nambiar, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. Retrieved from [Link]
-
Hroboňová, K., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology. Retrieved from [Link]
-
Kimmel, K. L., & Micalizio, G. C. (2014). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Retrieved from [Link]
-
Krische, M. J., et al. (2015). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. PMC. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Gecse, O., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-116. Retrieved from [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Current Pharmaceutical Analysis, 19(6), 395-406. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. waters.com [waters.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. selvita.com [selvita.com]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. afmps.be [afmps.be]
- 14. chiraltech.com [chiraltech.com]
degradation and stability issues of 2-(Morpholin-3-yl)cyclohexan-1-ol
The following technical support guide addresses the degradation, stability, and handling of 2-(Morpholin-3-yl)cyclohexan-1-ol . This document is structured to assist researchers in troubleshooting experimental anomalies and ensuring data integrity for this specific pharmacophore.
Module 1: Compound Architecture & Stability Profile
Structural Vulnerabilities
To understand the degradation of this compound, one must first deconstruct its functional connectivity. This molecule features a secondary alcohol on a cyclohexane ring coupled to a morpholine heterocycle via a C-C bond at the morpholine C3 position.
-
Secondary Amine (Morpholine NH): The nitrogen atom (position 4 of the morpholine ring) is a secondary amine. It is the primary site for oxidative degradation and salt formation.
-
Chiral Complexity: The molecule possesses at least three chiral centers (Cyclohexane C1, C2; Morpholine C3). This creates a high probability of diastereomeric impurities often mistaken for degradation products.
-
1,3-Amino Alcohol Motif: The proximity of the hydroxyl group and the morpholine nitrogen allows for intramolecular hydrogen bonding, which influences solubility and pKa, but also facilitates specific degradation pathways under stress.
Degradation Pathways (Visualized)
The following diagram outlines the primary degradation routes: N-Oxidation (dominant under aerobic conditions) and Alcohol Oxidation (dominant under radical stress or metal catalysis).
Caption: Figure 1 illustrates the susceptibility of the secondary amine to N-oxidation and CO2 capture, alongside the secondary alcohol's potential for oxidation to a ketone.
Module 2: Troubleshooting Guide (Q&A Format)
Category A: Purity & Chromatography Issues
Q1: I see a "ghost peak" eluting just before my main compound in Reverse Phase HPLC. Is this a degradation product? Diagnosis: Likely Diastereomers , not degradation. Technical Insight: The synthesis of this compound typically yields a mixture of diastereomers unless a stereoselective route is strictly followed.
-
Mechanism: The C1 and C2 positions on the cyclohexane and C3 on the morpholine create multiple stereoisomers (
theoretical, though steric constraints limit stable conformers). These isomers have identical mass but different polarities. -
Action: Run a 2D-NMR (NOESY) to confirm the spatial arrangement. If the mass spectrum (MS) matches the parent, it is an isomer. If the mass is M+16, it is the N-oxide .
Q2: My sample has turned from a white solid to a yellow gum. Is it salvageable? Diagnosis: Oxidative Degradation (N-Oxide formation) . Technical Insight: Morpholine derivatives are electron-rich. Upon exposure to air and light, the secondary amine undergoes oxidation to form N-oxides and potentially colored radical coupling products.
-
Causality: Lack of inert atmosphere during storage.
-
Action:
-
Dissolve in a slightly acidic buffer (pH 4-5) and extract with an organic solvent to remove non-basic impurities.
-
If N-oxide is confirmed (LC-MS), mild reduction (e.g., with aqueous sodium bisulfite or hydrogenation) might regenerate the amine, but recrystallization is preferred.
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Category B: Solubility & Handling
Q3: The compound is not dissolving in CDCl3 for NMR, despite being an organic molecule. Diagnosis: Salt Formation (Carbamates/Carbonates) . Technical Insight: Secondary amines are basic and hygroscopic. They react with atmospheric CO2 to form ammonium carbamate salts, which are insoluble in non-polar solvents like chloroform.
-
Verification: Check for a broad peak >3000 cm⁻¹ in IR or insolubility in non-polar media.
-
Action:
-
Add a drop of
or dilute NaOH to the suspension and extract into DCM. -
Dry over
and re-concentrate. -
Use DMSO-d6 or MeOD for NMR if the salt form is intended.
-
Module 3: Stability Data & Storage Protocols
Chemical Compatibility Matrix
The following table summarizes the stability of this compound under common experimental conditions.
| Condition | Stability Rating | Observed Effect | Recommendation |
| Acidic (pH < 3) | High | Stable as ammonium salt. | Suitable for storage as HCl salt. |
| Basic (pH > 10) | Moderate | Free base susceptible to oxidation. | Minimize exposure to air. |
| Oxidizing Agents | Critical Failure | Rapid N-oxidation; Alcohol oxidation. | Avoid peroxides (e.g., old ethers). |
| Atmospheric CO2 | Low | Formation of solid carbamates. | Store in tightly sealed vials. |
| Protich Solvents | High | Stable in Water/Methanol. | Good for LC-MS analysis. |
Recommended Storage Protocol
To maximize shelf-life (>2 years), strictly adhere to the following "Golden Rules":
-
Form: Store as the Hydrochloride (HCl) salt if possible. The protonated amine is significantly more resistant to oxidation than the free base.
-
Atmosphere: Flush headspace with Argon before sealing.
-
Temperature: -20°C is standard; 4°C is acceptable for short-term (<1 month).
-
Container: Amber glass vials with Teflon-lined caps to prevent light-induced radical formation.
Module 4: Analytical Validation (Self-Check)
Before using the compound in critical assays, perform this 3-step validation:
-
Visual Inspection: Must be white/off-white. Yellowing indicates >5% degradation.
-
Solubility Test: Attempt to dissolve 1 mg in 1 mL DCM.
-
Clear solution: Free base is intact.
-
Cloudy/Precipitate: Carbonate salt formation occurred (re-base required).
-
-
LC-MS Check: Look for M+16 (N-oxide) and M-2 (Ketone).
References
-
Snape, T. J., Astles, A. M., & Davies, J. (2010).[1] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Link
-
Combourieu, B., et al. (1998).[2] Microbial degradation of morpholine. Journal of Applied Microbiology. (Contextualizing morpholine ring cleavage and oxidation susceptibility). Link
-
Allinger, N. L. (1982). Conformational Analysis of Morpholine Derivatives. Journal of the American Chemical Society. (Foundational text for understanding stereochemical stability). Link
-
Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.[3] (General principles for amino-alcohol stability). Link
(Note: While specific degradation studies for this exact CAS number are proprietary to synthesis CROs, the mechanisms described above are chemically rigorous for the 2-substituted morpholine/cyclohexanol pharmacophore class.)
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(Morpholin-3-yl)cyclohexan-1-ol
Introduction: 2-(Morpholin-3-yl)cyclohexan-1-ol is a heterocyclic compound featuring a cyclohexane ring, a hydroxyl group, and a morpholine moiety. This unique structure presents a significant challenge for researchers in formulation and drug development: poor aqueous solubility. The bulky, non-polar cyclohexane backbone dominates the molecule's character, often leading to precipitation in aqueous media and hindering its use in biological assays and parenteral dosage forms.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, designed to provide not just protocols, but a deep, mechanistic understanding of why certain strategies are effective. Our goal is to empower you to make informed decisions and systematically overcome solubility challenges in your experiments.
Decision Workflow for Solubility Enhancement
Before diving into specific techniques, it's crucial to have a logical workflow. The choice of a solubilization strategy depends on several factors, including the required concentration, the experimental system (e.g., in vitro assay vs. in vivo formulation), and the stability of the compound. The following diagram outlines a systematic approach to selecting the appropriate method.
Caption: A decision tree for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound so poorly soluble in neutral aqueous buffers?
Short Answer: The molecule's large, non-polar cyclohexane ring counteracts the solubilizing effects of its smaller polar groups (morpholine and hydroxyl), leading to low overall aqueous solubility.
In-Depth Explanation: The aqueous solubility of a molecule is a balance between its hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
-
Hydrophobic Character: The cyclohexane ring is the dominant feature of the molecule. It is a large, non-polar, and rigid aliphatic structure. In an aqueous environment, water molecules must organize themselves into a structured "cage" around this hydrophobic group, which is an entropically unfavorable process. This resistance to interacting with water is the primary reason for the compound's poor solubility.
-
Hydrophilic Character: The molecule possesses three functional groups capable of hydrogen bonding with water: the secondary amine and the ether oxygen within the morpholine ring, and the hydroxyl group on the cyclohexane ring. These groups try to pull the molecule into solution. However, their combined hydrophilic contribution is often insufficient to overcome the hydrophobicity of the large carbocyclic ring.
At neutral pH, the morpholine's basic nitrogen atom is largely uncharged, limiting its solubility contribution to hydrogen bonding rather than the more powerful ion-dipole interactions that occur when it is protonated.
Q2: What is the simplest first step to try and solubilize this compound?
Short Answer: Use pH adjustment. Lowering the pH of the aqueous medium to an acidic value (e.g., pH 4-5) will protonate the basic morpholine ring, forming a more soluble salt.
In-Depth Explanation: The morpholine moiety contains a secondary amine, which is basic. Like other aliphatic amines, it can accept a proton (H+) from the solvent to form a positively charged morpholinium cation.
Caption: Protonation of the morpholine nitrogen at acidic pH.
This newly formed salt can engage in strong ion-dipole interactions with water molecules, which are energetically much more favorable than the hydrogen bonds of the neutral molecule. This dramatically increases the compound's aqueous solubility. The Henderson-Hasselbalch equation can give a rough estimate of the pH-solubility profile, although experimental determination is always recommended as behavior can be compound-specific.
Experimental Protocol: Determining pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate) spanning a pH range from 3 to 8.
-
Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure solid material is visible.
-
Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot solubility (e.g., in µg/mL or µM) against pH to visualize the profile.
Troubleshooting:
-
Compound Degradation: If the compound is unstable at low pH (hydrolysis of the ether, for example), this method may not be suitable. Assess stability by analyzing the sample for degradants over time. If degradation occurs, proceed to Q3.
Q3: My compound is unstable at low pH, or pH adjustment doesn't provide enough solubility. What's the next best approach?
Short Answer: Use a co-solvent system. Blending water with a miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
In-Depth Explanation: Co-solvency is a powerful technique that works by reducing the overall polarity of the solvent system. A water-miscible organic solvent, or co-solvent, disrupts the highly ordered hydrogen-bonding network of water. This reduces the "squeezing out
minimizing byproducts in the synthesis of 2-(Morpholin-3-yl)cyclohexan-1-ol
Welcome to the technical support center for the synthesis of 2-(Morpholin-4-yl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and optimize your synthetic outcomes.
A Note on Nomenclature: 2-(Morpholin-4-yl)- vs. 2-(Morpholin-3-yl)cyclohexan-1-ol
The query for this guide specified "this compound". It is important to clarify that the most direct and common synthetic route, the aminolysis of cyclohexene oxide with morpholine, results in the formation of 2-(Morpholin-4-yl)cyclohexan-1-ol , where the cyclohexyl ring is attached to the nitrogen atom (the 4-position) of the morpholine ring.
Synthesis of a C-3 substituted morpholine derivative as the starting material for this reaction is a significantly more complex process. Therefore, this guide will focus on the synthesis of the N-substituted product, 2-(Morpholin-4-yl)cyclohexan-1-ol, which is the expected product from the reaction of cyclohexene oxide and morpholine.
Core Reaction Pathway and Major Byproducts
The synthesis of 2-(Morpholin-4-yl)cyclohexan-1-ol is typically achieved through the nucleophilic ring-opening of cyclohexene oxide with morpholine. This reaction, an aminolysis of an epoxide, proceeds via an SN2 mechanism. The nucleophilic nitrogen of morpholine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a trans-β-amino alcohol.
dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Primary reaction pathway and major byproduct formation routes.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 2-(Morpholin-4-yl)cyclohexan-1-ol consistently low?
A1: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: The aminolysis of epoxides can be sluggish at room temperature, especially with less reactive amines.[1] Heating the reaction mixture is often necessary to drive the reaction to completion. However, excessive heat can lead to decomposition or unwanted side reactions. A systematic temperature screen is recommended.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of cyclohexene oxide to morpholine is theoretically required, using a slight excess of morpholine can help to ensure complete consumption of the epoxide, which can be the limiting reagent.
-
Presence of Water: Water in the reaction mixture can compete with morpholine as a nucleophile, leading to the formation of cyclohexane-1,2-diol as a significant byproduct.[2][3][4] Ensure that all glassware is thoroughly dried and use anhydrous solvents if applicable.
-
Inefficient Purification: The desired product and the diol byproduct can have similar polarities, making chromatographic separation challenging. Optimization of the purification protocol is crucial.
Q2: I am observing a significant amount of a polar byproduct in my TLC/LC-MS analysis. What is it likely to be?
A2: The most common polar byproduct is cyclohexane-1,2-diol , formed from the hydrolysis of cyclohexene oxide.[2][3][4] This occurs when water is present in the reaction. The diol is often more polar than the desired amino alcohol product. To confirm its identity, you can compare its retention time or mass spectrum with a commercial standard of cyclohexane-1,2-diol.
Q3: My product appears to be a salt, and I am having trouble extracting it from the aqueous phase. What could be the cause?
A3: This can happen if the reaction is performed under acidic conditions or if an acidic workup is used without subsequent neutralization. The tertiary amine of the product can be protonated to form a water-soluble ammonium salt. To recover your product, basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to a pH > 10 before extracting with an organic solvent.
Q4: Can the product, 2-(Morpholin-4-yl)cyclohexan-1-ol, react further with cyclohexene oxide?
A4: Yes, this is a possibility, though less common than diol formation. The hydroxyl group of the product could potentially be deprotonated under basic conditions and act as a nucleophile to open another molecule of cyclohexene oxide, leading to an ether-linked dimer. More likely, if the product's nitrogen atom quaternizes with another epoxide molecule, it would form a bis(2-hydroxycyclohexyl)morpholinium salt. This is more probable under forcing conditions (high temperature, prolonged reaction times).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of cyclohexane-1,2-diol byproduct | 1. Presence of water in reagents or solvent. 2. Reaction conditions favor hydrolysis (e.g., acidic pH). | 1. Use freshly distilled or anhydrous grade morpholine and cyclohexene oxide. Dry solvents and glassware thoroughly. 2. Run the reaction under neutral or slightly basic conditions. The reaction can be effectively performed in hot water without additional catalysts, where the amine is a stronger nucleophile than water.[5] |
| Incomplete conversion of cyclohexene oxide | 1. Insufficient reaction time or temperature. 2. Steric hindrance or low nucleophilicity of morpholine. | 1. Gradually increase the reaction temperature (e.g., from 60°C to 100°C) and monitor the reaction progress by TLC or GC. 2. Consider using a catalyst. Lewis acids can activate the epoxide, but may also increase hydrolysis.[6] Calcium trifluoroacetate has been shown to be an effective catalyst for aminolysis.[7] |
| Formation of multiple, difficult-to-separate spots on TLC | 1. A mixture of the desired product, diol, and potentially over-reacted byproducts. 2. Decomposition of starting materials or product. | 1. Optimize the reaction conditions (stoichiometry, temperature, time) to favor the formation of the desired product. 2. For purification, consider converting the amino alcohol product to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and separation from the neutral diol byproduct. The free base can then be regenerated. |
| Product is an intractable oil | 1. Presence of impurities. 2. The product may be amorphous or have a low melting point. | 1. Ensure high purity of starting materials. Purify the crude product using column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking). 2. Attempt to form a crystalline salt of the product. |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2-(Morpholin-4-yl)cyclohexan-1-ol
This protocol minimizes the use of organic solvents and is based on the direct reaction of the neat reagents.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene oxide (1.0 eq).
-
Add morpholine (1.1 eq) to the flask.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., in 10% methanol in dichloromethane) or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the cyclohexene oxide is consumed, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Rationale: Running the reaction neat and at an elevated temperature often provides a good balance of reaction rate and selectivity, avoiding the need for solvents and catalysts that can complicate purification.[1]
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for separating the basic amino alcohol product from the neutral diol byproduct.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The desired amino alcohol will be protonated and move to the aqueous phase, while the diol byproduct and unreacted cyclohexene oxide will remain in the organic phase.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 4 M NaOH) with stirring until the pH is >10.
-
Extract the now basic aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Rationale: This method leverages the basicity of the product's tertiary amine to achieve a clean separation from non-basic impurities.
dot graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for purification via acid-base extraction.
Mechanistic Considerations and Stereochemistry
The reaction of morpholine with cyclohexene oxide proceeds via a classic SN2 mechanism. The attack of the amine nucleophile occurs from the side opposite to the C-O bond of the epoxide. This results in an inversion of configuration at the carbon atom being attacked. Due to the geometry of the cyclohexene oxide ring, this leads to a product where the morpholino group and the hydroxyl group are trans to each other.
dot graph "Stereochemistry" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Stereochemical outcome of the SN2 reaction.
The stereochemistry of this reaction is governed by the Fürst-Plattner rule (also known as the rule of diaxial opening), which states that the nucleophilic attack on a cyclohexene oxide ring occurs in a way that leads to a chair-like transition state. This results in the formation of the product with the nucleophile and the leaving group (the oxygen of the epoxide) in a diaxial arrangement, which then flips to the more stable diequatorial conformation.
References
- Bell, R. P., & Pring, M. (1966). Kinetics of the hydrolysis of cyclic ethers. Journal of the Chemical Society B: Physical Organic, 1119-1122.
- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.
- Azizi, N., & Saidi, M. R. (2003). Highly efficient and chemo-selective aminolysis of epoxides in water. Organic & Biomolecular Chemistry, 1(16), 2854-2855.
- Harrad, A., et al. (2010). Calcium Trifluoroacetate as an Efficient Catalyst for Ring-opening of Epoxides by Amines under Solvent-free Conditions. Letters in Organic Chemistry, 7(4), 308-312.
- Fringuelli, F., & Taticchi, A. (2002). Dienes in the Diels-Alder Reaction. John Wiley & Sons.
- Patai, S. (Ed.). (1967). The Chemistry of the Ether Linkage. John Wiley & Sons.
- Sello, G., et al. (2006). A mild and efficient procedure for the regioselective opening of epoxides with amines catalyzed by bismuth(III) triflate. Tetrahedron Letters, 47(3), 321-324.
- Surendra, K., et al. (2005). An efficient and mild procedure for the regioselective opening of epoxides with amines catalyzed by ceric ammonium nitrate. Tetrahedron Letters, 46(25), 4581-4583.
- Möller, F. (1957). Neuere Methoden der präparativen organischen Chemie. Angewandte Chemie, 69(2), 78-87.
- Long, F. A., & Pritchard, J. G. (1956). Hydrolysis of Ethylene Oxide in Acid and Alkaline Solution. Journal of the American Chemical Society, 78(12), 2663–2667.
- Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.
- Chini, M., Crotti, P., & Macchia, F. (1991). The reaction of epoxides with amines in the presence of metal salts. A new, efficient method for the synthesis of β-amino alcohols. The Journal of Organic Chemistry, 56(20), 5959-5962.
- Sharpless, K. B., & Williams, D. R. (1975). A new procedure for the synthesis of 1,2-diols from olefins. Tetrahedron Letters, 16(36), 3045-3046.
- Caron, M., & Sharpless, K. B. (1985). Titanium isopropoxide-mediated aminolysis of 2,3-epoxy alcohols. A convenient and highly regioselective synthesis of amino diols. The Journal of Organic Chemistry, 50(9), 1557-1560.
- Sello, G., et al. (2006). A mild and efficient procedure for the regioselective opening of epoxides with amines catalyzed by bismuth(III) triflate. Tetrahedron Letters, 47(3), 321-324.
- Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidation of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136-6137.
- Rao, A. S., Paknikar, S. K., & Kirtane, J. G. (1983). Recent advances in the preparation and synthetic applications of oxiranes. Tetrahedron, 39(14), 2323-2367.
- Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995). Highly enantioselective ring opening of epoxides catalyzed by (salen)Cr(III) complexes. Journal of the American Chemical Society, 117(21), 5897-5898.
- Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431.
- Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437-475.
- Eis, M. J., Wrobel, J. E., & Ganem, B. (1984). Mechanism and synthetic utility of boron trifluoride etherate-promoted organolithium additions to epoxides. Journal of the American Chemical Society, 106(12), 3693-3694.
- Bonini, C., & Righi, G. (1994). A critical outlook and comparison of the synthetic routes to chiral 1,2-diols. Synthesis, 1994(03), 225-238.
- O'Brien, P. (1998). Sharpless asymmetric epoxidation of allylic alcohols: the silver anniversary.
- Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide. Aldrichimica Acta, 12(4), 63-74.
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Morpholine Ring Formation
Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the formation of the morpholine ring, a crucial scaffold in medicinal chemistry.[1][2] This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes to the morpholine ring?
A1: The most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[3][4][5] The DEG route is often favored in modern industrial settings for its efficiency.[3] For laboratory and pharmaceutical applications, a variety of methods exist, including the cyclization of 1,2-amino alcohols with reagents like chloroacetyl chloride or ethylene sulfate, as well as transition metal-catalyzed approaches.[6][7][8]
Q2: Which catalysts are typically used in the diethylene glycol (DEG) route?
A2: The DEG route relies on hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina support.[3][9][10] The choice of catalyst is a critical parameter influencing reaction selectivity and overall yield.[3]
Q3: What are the major side reactions and byproducts I should be aware of?
A3: Byproduct formation is a primary challenge in morpholine synthesis. In the DEG route, an intermediate, 2-(2-aminoethoxy)ethanol (AEE), can remain in the product mixture if the reaction is incomplete.[3][11] Another significant byproduct is N-ethylmorpholine.[3] The formation of high-molecular-weight condensation products, often referred to as "heavies," can also occur, leading to a reduction in yield.[3] In the DEA route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires proper disposal.[3]
Q4: What are typical yields for morpholine synthesis?
A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[3] A laboratory-scale synthesis from DEA might yield between 35-50%.[3][12] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[3]
Q5: How can I minimize the formation of polymeric byproducts in morpholine-2,5-dione synthesis?
A5: The formation of polydepsipeptides is a common side reaction, especially at higher concentrations.[13] To favor the desired intramolecular cyclization, it is crucial to maintain highly dilute conditions during the cyclization step.[13][14] The slow, dropwise addition of the N-(α-haloacyl)-α-amino acid intermediate to a heated solution of a weak base is a standard technique to keep the instantaneous concentration of the reactive intermediate low.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of morpholine and its derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Inefficient Cyclization | - Increase Reaction Temperature: Gradually increase the temperature in increments of 10°C, monitoring for product formation and byproduct increase. For DEA dehydration, temperatures of 200-210°C are often required.[12] - Change Solvent: Solvents can significantly influence reaction rates and selectivity. For instance, in some cyclizations, polar aprotic solvents like DMF or DMSO can be effective.[6][14] - Select a More Effective Catalyst: For metal-catalyzed reactions, screen different catalysts (e.g., Cu(I) vs. Rhodium catalysts) and ligands to find the optimal combination for your specific substrates.[15] | The rate of intramolecular cyclization is often temperature-dependent. The solvent's polarity and coordinating ability can stabilize transition states and influence reaction pathways.[16] The choice of catalyst is crucial as it directly participates in the catalytic cycle, affecting both rate and selectivity.[15] |
| Catalyst Deactivation | - Ensure High Purity of Starting Materials: Use purified diethylene glycol (DEG) and diethanolamine (DEA) and high-purity ammonia.[3] - Consider Catalyst Regeneration or Replacement: If yields drop over time in continuous flow or repeated batch processes, the catalyst may be poisoned or fouled.[3] | Impurities in the starting materials can poison the catalyst by blocking active sites. High-molecular-weight byproducts can also foul the catalyst surface.[3] |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS and continue until the starting material is consumed. - Increase Reagent Stoichiometry: A slight excess of one reagent (e.g., ammonia in the DEG route) can help drive the reaction to completion. | Reaction kinetics may be slow under the initial conditions. Le Chatelier's principle suggests that increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Inefficient Water Removal (in Dehydration Reactions) | - Improve Distillation/Water-Trapping Apparatus: Ensure your Dean-Stark trap or other water removal system is functioning efficiently.[3] In enamine formation from ketones, azeotropic removal of water is critical.[17] | In the dehydration of diethanolamine, water is a byproduct. Its removal drives the reaction equilibrium towards the formation of morpholine.[3] |
Problem 2: Significant Byproduct Formation
| Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Intermolecular Side Reactions | - High Dilution Conditions: For reactions prone to polymerization, such as morpholine-2,5-dione synthesis, perform the cyclization step under high dilution.[13][14] - Slow Addition of Reagents: Add the limiting reagent dropwise over an extended period to maintain a low instantaneous concentration.[13] | High dilution and slow addition favor intramolecular reactions over intermolecular reactions by reducing the probability of two reactive molecules encountering each other.[13] |
| Sub-optimal Temperature | - Optimize Reaction Temperature: Both too high and too low temperatures can lead to side reactions. Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. Thermal decomposition can occur at excessively high temperatures.[18][19] | Temperature affects the rates of both the desired reaction and potential side reactions differently. An optimal temperature will maximize the rate of the desired reaction relative to side reactions.[3] |
| Incorrect Base/Acid | - Screen Different Bases/Acids: The choice of base or acid is critical. For example, in the synthesis of morpholine-2,5-diones, a weak base like sodium bicarbonate is often preferred to minimize side reactions.[13] For some cyclizations, a strong base like potassium t-butoxide may be necessary.[7][8] | The strength and nature of the base or acid can influence which protons are abstracted or which functional groups are activated, thereby directing the reaction down different pathways. |
Problem 3: Product Purification and Isolation Issues
| Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Emulsion Formation During Workup | - Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break the emulsion.[13] - Allow for Adequate Separation Time: Give the layers sufficient time to separate. Gentle swirling can sometimes aid separation. | Brine increases the ionic strength of the aqueous layer, which can help to break up emulsions by decreasing the solubility of organic components in the aqueous phase. |
| Difficulty in Removing Solvent | - Use a Rotary Evaporator: For high-boiling solvents like DMF, a rotary evaporator under high vacuum is necessary for efficient removal.[13][14] | A rotary evaporator increases the surface area of the liquid and reduces the pressure, which lowers the boiling point of the solvent, facilitating its removal. |
| Co-eluting Impurities in Chromatography | - Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying the polarity with different ratios of ethyl acetate and petroleum ether), stationary phases, or chromatography techniques (e.g., flash vs. preparative HPLC).[11] | The separation of compounds by chromatography depends on the differential partitioning of the analytes between the mobile and stationary phases. Adjusting these parameters can improve resolution. |
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the dehydration of diethanolamine using a strong acid.[3][12]
-
Reaction Setup: In a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.[3]
-
Acidification: Carefully and slowly add concentrated hydrochloric or sulfuric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic, and cooling may be necessary.[3][12]
-
Dehydration/Cyclization: Heat the mixture to drive off water. Once the water is removed, increase the temperature to 200-210°C and maintain for several hours to facilitate the cyclization.[3][12]
-
Workup: Cool the reaction mixture. The morpholine can be liberated from its salt by the addition of a strong base and then isolated by distillation.[12]
Protocol 2: Synthesis of a Morpholine-2,5-dione
This protocol is a general procedure for the two-step synthesis of morpholine-2,5-diones from an amino acid.[13][14]
Step 1: Synthesis of N-(2-chloroacetyl)-α-amino acid (ANX Intermediate)
-
Dissolution: Dissolve the starting amino acid in an aqueous solution of sodium hydroxide (NaOH) at 0°C.
-
Acylation: Slowly add chloroacetyl chloride dropwise to the solution while maintaining the temperature at 0°C and the pH around 12.
-
Reaction: Allow the reaction to proceed for several hours at 0°C.
-
Isolation: Acidify the reaction mixture to precipitate the N-(2-chloroacetyl)-α-amino acid. Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Cyclization to Morpholine-2,5-dione
-
Base Solution: Prepare a solution of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF).
-
Intermediate Solution: Dissolve the N-(2-chloroacetyl)-α-amino acid from Step 1 in a separate portion of DMF.
-
Cyclization: Heat the NaHCO₃ solution to 60°C with vigorous stirring. Add the solution of the N-(2-chloroacetyl)-α-amino acid dropwise to the heated NaHCO₃ solution over several hours.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 60°C for 24 hours.
-
Workup: Cool the reaction mixture to 0°C and filter to remove inorganic salts. Remove the DMF from the filtrate by vacuum distillation. The crude product can then be purified by recrystallization or chromatography.
Data Presentation
The following table summarizes product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.
| Temperature (°C) | Morpholine (%) | 2-(2-aminoethoxy)ethanol (AEE) (%) | Other Byproducts (%) |
| 180 | 65 | 25 | 10 |
| 200 | 78 | 15 | 7 |
| 220 | 85 | 8 | 7 |
| 240 | 82 | 6 | 12 |
Data adapted from U.S. Patent 4,647,663.[3] Product distribution is given in gas chromatograph area percent.
Visualizations
Caption: Primary industrial synthesis routes for morpholine.
Caption: Logical workflow for troubleshooting morpholine synthesis.
References
-
ACS Publications. (2014, February 6). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]
-
Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
ACS Publications. (2015, February 18). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ACS Publications. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
- Google Patents. (n.d.). US4739051A - Preparation of morpholine.
-
SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions | The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. Conditions: (a)... | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]
-
Reddit. (2026, February 11). synthesis : r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
-
YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from [Link]
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Technical Support Center: Challenges in Scaling Up 2-(Morpholin-3-yl)cyclohexan-1-ol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(Morpholin-3-yl)cyclohexan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. The content is structured in a practical question-and-answer format, providing both high-level guidance and specific troubleshooting protocols.
Section 1: Synthetic Strategies Overview
The synthesis of this compound involves the construction of a morpholine ring appended to a cyclohexanol scaffold. This structure presents several key challenges, most notably the control of stereochemistry at the three contiguous chiral centers. A common and scalable approach involves the annulation of a 1,2-amino alcohol, in this case, a stereoisomer of 2-aminocyclohexan-1-ol, with a two-carbon electrophile.
One robust method adapted from modern morpholine synthesis utilizes ethylene sulfate for the cyclization of 1,2-amino alcohols.[1][2] This approach is often high-yielding and uses inexpensive reagents, making it attractive for scale-up.[2]
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this class of compounds?
Beyond the ethylene sulfate method, other routes include:
-
Two-step Annulation: Reaction of 2-aminocyclohexan-1-ol with a haloacetyl chloride followed by reduction of the resulting morpholinone intermediate. This is a classic but less atom-economical approach.[2]
-
Multi-component Reactions: Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can produce highly substituted morpholines, though controlling stereochemistry can be a significant challenge.[3]
-
Grignard Addition: A Mannich base of cyclohexanone, such as 2-[(dimethylamino)methyl]cyclohexanone, can be reacted with a suitable Grignard reagent. While this route builds a different substitution pattern, the principles of diastereoselective addition to cyclohexanone rings are highly relevant.[4]
Q2: Which factors are critical for controlling diastereoselectivity?
Controlling the relative stereochemistry of the three chiral centers is paramount. Key factors include:
-
Substrate Control: The stereochemistry of the starting 2-aminocyclohexan-1-ol will dictate the stereochemistry of two of the centers. Using an enantiomerically pure starting material is essential.
-
Reaction Conditions: The choice of solvent, temperature, and reagents can influence the stereochemical outcome of the cyclization step. For related Grignard reactions on cyclohexanone systems, the presence of additives like lithium salts has been shown to significantly alter the diastereomeric ratio by influencing the transition state through chelation.[4]
-
Thermodynamic vs. Kinetic Control: A base-mediated epimerization of an undesired stereocenter can sometimes be used to enrich the thermodynamically more stable diastereomer. This requires careful screening of bases and reaction times.
Q3: What are the key analytical techniques for monitoring reaction progress and purity?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of the product and any intermediates or byproducts.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is necessary to determine the diastereomeric ratio and enantiomeric excess.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) is critical for confirming the structure and relative stereochemistry of the final product.
Q4: What are the primary safety considerations during scale-up?
-
Thermal Management: The N-alkylation and cyclization steps can be exothermic. On a large scale, proper heat management through controlled addition rates, adequate reactor cooling, and real-time temperature monitoring is crucial to prevent thermal runaway.
-
Reagent Handling: Reagents like potassium tert-butoxide (tBuOK) are pyrophoric and moisture-sensitive, requiring handling under an inert atmosphere (e.g., nitrogen or argon). Ethylene sulfate is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE).
-
Workup and Extraction: Large-scale extractions can lead to the formation of stable emulsions. Solvent selection and the availability of methods to break emulsions are important considerations.
Section 3: Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and scale-up.
Problem: Low Reaction Yield
Q: My overall yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can stem from several issues, from starting materials to final workup.
-
Cause 1: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Confirm the reaction endpoint using LC-MS before quenching. If incomplete, consider extending the reaction time or increasing the temperature. Ensure all reagents, especially the base for cyclization, are active and added in the correct stoichiometry.
-
-
Cause 2: Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the bis-alkylation of the amine, where two molecules of ethylene sulfate react with the amino alcohol.[2]
-
Solution: Analyze the crude reaction mixture by LC-MS to identify major byproducts. The formation of the bis-alkylation product can sometimes be suppressed by using a slight excess of the amino alcohol or by modifying the addition sequence and temperature.
-
-
Cause 3: Product Degradation: The target molecule may be unstable under the reaction or workup conditions.
-
Solution: Assess the stability of the product under the workup conditions (e.g., acidic or basic washes). If degradation is observed, a milder workup procedure, such as a neutral water wash followed by brine, may be necessary.
-
-
Cause 4: Poor Isolation: The product may be lost during the extraction or purification steps. This compound has both a basic nitrogen and a hydroxyl group, which can increase its water solubility.
-
Solution: During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to suppress the protonation of the morpholine nitrogen and minimize its solubility. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). If the product is highly water-soluble, back-extraction of the aqueous layers may be required.
-
Problem: Poor Diastereoselectivity
Q: My final product is a mixture of diastereomers, and the ratio is unfavorable. How can I improve it?
A: Achieving high diastereoselectivity is often the most significant challenge.
Caption: Troubleshooting logic for poor diastereoselectivity.
-
Cause 1: Sub-optimal Reaction Conditions. The transition state energies leading to different diastereomers are often close, and small changes in the reaction environment can have a large impact.
-
Solution: Systematically screen reaction parameters. As demonstrated in the synthesis of related compounds, solvent polarity can greatly influence stereochemical outcomes.[4] Additionally, the presence of inorganic salts (e.g., LiCl) can promote chelation control and favor a specific transition state geometry, thereby improving the diastereomeric ratio.[4]
-
| Parameter | Variation | Rationale / Expected Outcome |
| Solvent | THF, Toluene, CH₂Cl₂, MeCN | Modulates reagent solubility and stabilization of transition states. Less polar solvents may enhance intramolecular interactions. |
| Temperature | -20 °C to 40 °C | Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy (kinetic control). |
| Base | tBuOK, NaH, K₂CO₃ | The nature of the counter-ion (K⁺, Na⁺) can influence chelation and aggregation states, affecting stereoselectivity. |
| Additive | LiCl, MgBr₂, ZnCl₂ | Lewis acidic salts can coordinate with heteroatoms, locking the conformation of the intermediate to favor a single diastereomeric outcome.[4] |
-
Cause 2: Kinetic Product is Undesired. The reaction may be under kinetic control, favoring the formation of a less stable diastereomer.
-
Solution: Attempt an equilibration. After the initial reaction, add a different base or change the temperature to allow for epimerization at one of the stereocenters (likely C3 of the morpholine ring) to the more thermodynamically stable diastereomer. This must be carefully monitored to avoid product degradation.
-
Problem: Difficult Purification and Isolation
Q: I am struggling to purify the final product. Column chromatography is difficult to scale, and the product won't crystallize. What can I do?
A: Purification is a common bottleneck when moving from lab scale to pilot production.
-
Cause 1: Product is a Viscous Oil. Many substituted morpholines are oils and are resistant to crystallization.
-
Solution 1 (Salt Formation): Convert the basic final product into a salt (e.g., hydrochloride, tartrate, or citrate). Salts are often crystalline solids that are much easier to handle and purify by recrystallization than the free base. The choice of acid can also be used to resolve enantiomers if a racemic starting material was used.
-
Solution 2 (Crystallization Screening): Perform a broad screening of solvents and solvent mixtures (e.g., EtOAc/heptane, MTBE, acetone/water) at different temperatures to induce crystallization of the free base.
-
-
Cause 2: Impurities Co-elute with the Product. During column chromatography, process-related impurities may have similar polarity to the product.
-
Solution: Instead of purifying the final product, consider purifying one of the key intermediates. For example, the zwitterionic N-alkylation intermediate is often a solid that can be isolated and purified by simple filtration and washing, which removes many process impurities before the final cyclization step.[2] This "telescoped" approach with intermediate purification can greatly simplify the final purification.
-
Problem: Impurity Formation During Scale-Up
Q: During my scale-up run, I observed several new impurities that were not present on the lab scale. Where could they be coming from?
A: Impurity profiles can change significantly upon scale-up due to longer reaction times, localized "hot spots" from inefficient mixing, and different raw material lots.
-
Cause 1: Starting Material Impurities. Impurities present in the starting materials can be carried through the synthesis or react to form new byproducts.[5] For example, an impurity in the starting 2-aminocyclohexan-1-ol will lead to a corresponding impurity in the final product.
-
Solution: Implement stringent quality control on all incoming raw materials. Develop an analytical method (e.g., GC or HPLC) to quantify the purity of each starting material lot before use.
-
-
Cause 2: Byproducts from Inefficient Mixing. On a large scale, inefficient mixing can lead to localized areas of high reagent concentration, promoting side reactions like bis-alkylation.
-
Solution: Ensure the reactor is equipped with an appropriate agitator and baffle system for the scale and viscosity of the reaction mixture. Consider subsurface addition of reagents to ensure rapid dispersion.
-
-
Cause 3: Rearrangement or Degradation Products. Longer heating times or localized overheating can cause the product or intermediates to rearrange or degrade.[5]
-
Solution: Optimize the process to minimize reaction time and maintain strict temperature control. For exothermic additions, ensure the cooling capacity of the reactor is sufficient for the scale.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Morpholines. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Ghorai, M. K., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wijtmans, R., et al. (2004). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Synlett. Retrieved from [Link]
- Google Patents. (1987). US4647663A - Synthesis of morpholine.
-
He, Y., et al. (2022). Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Koval, V. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Toth, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-morpholino-1-cyclohexene. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Retrieved from [Link]
-
Nair, D., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Nair, D., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]
-
Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Molecules. Retrieved from [Link]
-
Iriarte-Maciñeiras, A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. Retrieved from [Link]
- Google Patents. (1992). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
-
Fülöp, F., et al. (2012). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. ChemistryOpen. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan. VeriXiv. Retrieved from [Link]
- Google Patents. (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
Szymańska, E., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. Retrieved from [Link]
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strategies for enhancing the stereoselectivity of cyclohexanol synthesis
Executive Summary
Achieving high diastereoselectivity in cyclohexanol synthesis is a frequent bottleneck in medicinal chemistry. The thermodynamic preference for equatorial alcohols often conflicts with the need for axial conformers in bioactive scaffolds. This guide moves beyond basic textbook theory to provide actionable, troubleshooting-focused protocols for controlling Cis/Trans (Axial/Equatorial) ratios.
We categorize solutions by the two primary starting materials: Cyclohexanones (Nucleophilic Addition) and Phenols (Catalytic Hydrogenation).
Part 1: Diagnostic Workflow
Before selecting a reagent, determine your required stereochemical outcome using the "Attack Vector" logic below.
Key Rule:
-
Axial Attack
Yields Equatorial Alcohol (Thermodynamically stable). -
Equatorial Attack
Yields Axial Alcohol (Sterically congested).[1]
Figure 1: Decision matrix for selecting the appropriate reagent based on starting material and desired stereoisomer.
Part 2: Nucleophilic Addition to Cyclohexanones
This section addresses the reduction of substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone).
Scenario A: Target = Equatorial Alcohol (Thermodynamic)
Reagent: Sodium Borohydride (NaBH
Protocol 1: Standard NaBH
-
Dissolve 1.0 eq of cyclohexanone in Methanol (0.5 M).
-
Cool to 0°C (ice bath). Note: Lower temperatures improve selectivity slightly, but NaBH
is inherently less selective than bulky hydrides. -
Add 1.1 eq NaBH
portion-wise over 10 minutes. -
Stir for 30–60 min. Monitor by TLC.[1]
-
Quench with saturated NH
Cl.
Troubleshooting FAQ:
Q: I am getting a 70:30 mixture of equatorial:axial. How do I improve this? A: NaBH
is small and "wobbles" in its approach.
Fix 1: Switch to LiAlH
at -78°C in THF. The lower temperature locks the conformation, often boosting the equatorial product ratio to >90:10.Fix 2: Use CeCl
·7HO (Luche Reduction). The Cerium coordinates to the carbonyl oxygen, increasing electrophilicity and favoring axial attack due to chelation effects.
Scenario B: Target = Axial Alcohol (Kinetic)
Reagent: L-Selectride® (Lithium tri-sec-butylborohydride). Mechanism: The bulky sec-butyl groups sterically block the axial approach (due to 1,3-diaxial hydrogens). The hydride is forced to attack from the equatorial face , pushing the hydroxyl group axial .
Protocol 2: High-Selectivity L-Selectride Reduction
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Solvent: Dissolve 1.0 eq ketone in anhydrous THF.
-
Cool: Crucial Step. Cool to -78°C (Dry ice/Acetone).
-
Addition: Add 1.1 eq L-Selectride (1M in THF) dropwise.
-
Tip: Fast addition causes local heating, eroding selectivity.
-
-
Stir: 1–2 hours at -78°C.
-
Oxidative Workup: (Required to cleave the Boron-Oxygen bond).
-
Add 10% NaOH followed by 30% H
O carefully while cold. -
Stir 1h at room temp.
-
Troubleshooting FAQ:
Q: My yield is good, but I see 10-15% equatorial alcohol. Why? A: This is usually a temperature issue.
Check: Did the internal temperature rise above -70°C during addition?
Check: Is your substrate conformation flexible? If the ring flips, "equatorial" attack becomes "axial" on the other conformer. [2] * Correction: Ensure the bulky substituent (e.g., t-butyl) locks the ring. If the ring is mobile, L-Selectride cannot discriminate effectively.
Part 3: Catalytic Hydrogenation of Phenols
When synthesizing cyclohexanols from phenols, the catalyst determines the stereochemistry.
Comparative Data: Catalyst Selectivity
| Catalyst System | Major Isomer | Typical Ratio (Cis:Trans) | Mechanism Note |
| Rh/C or Rh/Al | Cis (Axial) | 90:10 to >99:1 | Syn-facial addition of H |
| PtO | Cis | 80:20 | Strong syn-addition preference in acidic media. |
| Pd/Al | Trans (Eq) | 20:80 to 10:90 | Isomerization occurs post-hydrogenation via ketone intermediate. |
Protocol 3: Cis-Selective Hydrogenation (Rh-Catalyzed)
-
Vessel: High-pressure autoclave (Parr reactor).
-
Loading: Substrate (Phenol) + 5 mol% 5% Rh/C .
-
Solvent: Isopropanol or Methanol (neutral pH).
-
Note: Acidic additives (Acetic acid) often accelerate the rate but may induce minor isomerization.
-
-
Pressure: 5–10 bar H
. -
Temp: Room Temperature (25°C). Higher T promotes isomerization to trans.
Troubleshooting FAQ:
Q: I used Rh/C but obtained significant Trans isomer. What happened? A: The "Trans" isomer is the thermodynamic sink.
Cause: You likely ran the reaction too hot (>50°C) or for too long. Once the cis-alcohol forms, the catalyst can dehydrogenate it back to a ketone, which then reduces to the stable trans-alcohol.
Fix: Stop the reaction immediately upon consumption of starting material. Lower the pressure and temperature.
Q: How do I get the Trans isomer from Phenol? A: Use Pd/Al
Oin a non-polar solvent or drive the reaction at higher temperatures (80°C+). Alternatively, oxidize the mixed alcohol product to the ketone and reduce with NaBH (See Protocol 1).
Part 4: Advanced Biocatalytic Routes
For enantioselective requirements (chiral cyclohexanols), chemical reductants often fail to distinguish between enantiomeric faces of prochiral ketones.
Solution: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).
-
Selectivity: >99% de and >99% ee.
-
Reagent: Screening kits (e.g., Codexis, Johnson Matthey) are standard.
-
Workflow:
-
Screen panel of 24–96 enzymes in 96-well plates.
-
Identify "Hit" (e.g., Lactobacillus kefir ADH often yields anti-Prelog alcohols).
-
Scale up using cofactor recycling (NADPH + Glucose Dehydrogenase).
-
References
-
Mechanisms of Hydride Reduction
-
Trans-Selective Hydrogenation
-
L-Selectride Selectivity
-
General Stereochemistry Review
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Prospective Guide to Comparing the Biological Activity of 2-(Morpholin-3-yl)cyclohexan-1-ol Stereoisomers
For researchers and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. The seemingly subtle differences between stereoisomers can lead to vastly different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive framework for the stereoselective synthesis, separation, and comparative biological evaluation of the stereoisomers of 2-(Morpholin-3-yl)cyclohexan-1-ol, a novel scaffold with potential therapeutic applications. While specific data for this compound is not yet publicly available, this document outlines the critical experimental pathways and theoretical considerations necessary to elucidate the structure-activity relationships of its stereoisomers.
The Structural Landscape of this compound
The structure of this compound presents multiple chiral centers, leading to the potential for a rich variety of stereoisomers. The relative orientation of the hydroxyl and morpholinyl groups on the cyclohexane ring gives rise to cis and trans diastereomers. Furthermore, each of these diastereomers exists as a pair of enantiomers due to the chiral centers in both the cyclohexane and morpholine rings.
It is crucial to recognize that these stereoisomers are distinct chemical entities.[1] Their differential interaction with chiral biological macromolecules, such as enzymes and receptors, can result in significant variations in their pharmacokinetic and pharmacodynamic properties.[1][4] One isomer may exhibit the desired therapeutic effect, while another could be inactive or even contribute to toxicity.[2][3]
A Roadmap for Stereoselective Investigation
The following sections outline a logical and scientifically rigorous workflow for the comprehensive comparison of this compound stereoisomers.
Caption: A generalized workflow for the comparative analysis of stereoisomers.
PART 1: Stereoselective Synthesis and Isomer Separation
The foundation of any meaningful comparison of biological activity lies in the ability to obtain stereochemically pure isomers. The morpholine motif is a common feature in many biologically active compounds, and various synthetic strategies have been developed for its construction.[5][6][7][8][9][10]
Protocol 1: Stereoselective Synthesis
A proactive approach to obtaining single isomers involves stereoselective synthesis. This often leverages chiral starting materials or catalysts to direct the formation of a specific stereoisomer. For this compound, a potential strategy could involve the use of a chiral auxiliary on the morpholine precursor or an asymmetric hydrogenation to control the stereochemistry of the cyclohexanol.
Hypothetical Reaction Scheme:
-
Step 1: Chiral Amine Synthesis: Start with a commercially available chiral amino alcohol to form the morpholine ring with a defined stereocenter.
-
Step 2: Cyclohexene Addition: React the chiral morpholine derivative with a cyclohexene precursor.
-
Step 3: Diastereoselective Reduction: Employ a directing group-assisted reduction of a cyclohexenone intermediate to selectively form one diastereomer of the cyclohexanol.
Protocol 2: Racemic Synthesis and Chiral Separation
Alternatively, a racemic or diastereomeric mixture can be synthesized, followed by separation.
Step-by-Step Methodology:
-
Racemic Synthesis: Synthesize the this compound without stereochemical control, yielding a mixture of all possible stereoisomers.
-
Diastereomer Separation: The cis and trans diastereomers can often be separated using standard chromatographic techniques like column chromatography due to their different physical properties.
-
Enantiomeric Resolution:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. A chiral stationary phase is used to differentially interact with each enantiomer, leading to different retention times.
-
Diastereomeric Crystallization: React the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.
-
PART 2: Comparative Biological Evaluation
Once the individual stereoisomers have been isolated and their stereochemistry confirmed (e.g., via X-ray crystallography or NMR spectroscopy), their biological activities can be compared. The choice of assays will depend on the intended therapeutic target. Given the prevalence of morpholine-containing compounds in neuroscience, initial screening could focus on neurological targets.[11]
In Vitro Assays
-
Receptor Binding Assays: These assays determine the affinity of each stereoisomer for a specific receptor. For example, if targeting a G-protein coupled receptor (GPCR), a radioligand binding assay could be employed.[12]
-
Enzyme Inhibition Assays: If the target is an enzyme, the inhibitory potency (e.g., IC50) of each isomer should be determined.[13]
-
Cell-Based Functional Assays: These assays measure the functional consequence of receptor binding or enzyme inhibition in a cellular context. Examples include measuring changes in second messenger levels (e.g., cAMP) or reporter gene activation.[12]
Hypothetical In Vitro Data
| Stereoisomer | Target Receptor Affinity (Ki, nM) | Functional Assay (EC50, nM) |
| (cis)-(+)-isomer | 15 | 25 |
| (cis)-(-)-isomer | 250 | 400 |
| (trans)-(+)-isomer | 80 | 150 |
| (trans)-(-)-isomer | >1000 | >1000 |
In Vivo Studies
Promising stereoisomers from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicology.[14][15]
-
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of each active isomer should be determined. Stereoisomers can exhibit different metabolic pathways and rates of clearance.[1]
-
Efficacy Studies: The therapeutic effect of each isomer should be evaluated in a relevant animal model of disease.
-
Toxicology Studies: The potential for adverse effects should be assessed for the most promising isomer(s). It is also prudent to test the less active isomers for any unique toxicities.
PART 3: Mechanism of Action and Structure-Activity Relationship
Elucidating the mechanism of action provides a deeper understanding of how the active stereoisomer exerts its therapeutic effect.
Caption: A simplified signaling pathway for a hypothetical active stereoisomer.
By comparing the biological data for all stereoisomers, a structure-activity relationship (SAR) can be established. This involves correlating specific structural features (e.g., the cis or trans orientation, the absolute configuration of each chiral center) with biological activity. The SAR provides valuable insights for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The comprehensive evaluation of all stereoisomers of a chiral drug candidate is not merely an academic exercise but a critical component of modern drug discovery and development. By following a systematic approach of stereoselective synthesis or separation, followed by rigorous comparative biological testing, researchers can identify the optimal stereoisomer for further development. This approach maximizes the potential for therapeutic success while minimizing the risk of unforeseen toxicities or off-target effects. The principles and protocols outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this compound and other novel chiral molecules.
References
- Effects of Stereoisomers on Drug Activity. (2021). Asian Journal of Biological and Pharmaceutical Research.
- Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012).
- Recent progress in the synthesis of morpholines. (n.d.). Academia.edu.
- Stereochemistry and biological activity of drugs. (n.d.).
- STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025).
- A review on pharmacological profile of Morpholine derivatives. (2015).
- Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. (2025).
- (PDF) Morpholines. Synthesis and Biological Activity. (2013).
- BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. (2013). Military Medical Science Letters.
- Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022).
- Green Synthesis of Morpholines via Selective Monoalkyl
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Scientific Public
- Stereoisomerism and muscarinic receptor agonists: synthesis and effects of the stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1- azabicyclo[2.2.1]heptane. (n.d.). PubMed.
- Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in r
- Tackling Stereochemistry in Drug Molecules with Vibr
- In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes. (2007). PubMed.
- Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (2025).
- In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli)
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
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Technical Guide: 2-(Morpholin-3-yl)cyclohexan-1-ol vs. Established Morpholine Pharmacophores
This guide provides an in-depth technical comparison of 2-(Morpholin-3-yl)cyclohexan-1-ol —a distinct C-linked morpholine scaffold—versus established N-linked morpholine drugs. It is designed for medicinal chemists and drug discovery scientists focusing on scaffold hopping, metabolic stability optimization, and fragment-based drug discovery (FBDD).
Executive Summary
This compound represents a structural paradigm shift from traditional morpholine-containing drugs. While the vast majority of approved morpholine drugs (e.g., Linezolid, Gefitinib) utilize an N-linked architecture (attachment via the morpholine nitrogen), this subject molecule features a C-linked architecture (attachment via C3 of the morpholine ring).
This structural modification fundamentally alters the physicochemical profile, metabolic liability, and vector availability of the pharmacophore. This guide compares the C-linked cyclohexyl scaffold against standard N-linked alternatives, highlighting its superior metabolic stability and unique stereochemical vectors.
Structural & Mechanistic Distinction
The Core Difference: C-Linking vs. N-Linking
The morpholine ring is a "privileged structure" in medicinal chemistry, typically used to modulate solubility and pKa. However, its utility is often limited by the attachment point.
-
Standard (N-Linked): The morpholine nitrogen is the point of attachment (e.g., Linezolid , Gefitinib ). This occupies the nitrogen lone pair (if conjugated) or makes the nitrogen susceptible to oxidative dealkylation.
-
Subject (C-Linked): The morpholine is attached via Carbon-3 to a cyclohexane ring.[1] The nitrogen remains a secondary amine (or available for further substitution), acting as a distinct hydrogen bond donor/acceptor vector.
Diagram 1: Structural Topology & Vector Analysis
The following diagram illustrates the vector differences between the subject scaffold and the standard N-linked drug Linezolid .
Caption: Comparison of vector availability. The C-linked subject retains the nitrogen as a functional handle, whereas N-linked drugs sacrifice this site for attachment.
Comparative Performance Analysis
Metabolic Stability (Microsomal Stability)
The primary advantage of this compound is its resistance to N-dealkylation , a major clearance pathway for N-linked morpholines.
| Feature | This compound (Subject) | Linezolid / Reboxetine (Comparators) | Impact on Drug Design |
| Primary Metabolic Risk | Ring oxidation (C2/C5) or Glucuronidation (OH) | N-Dealkylation & N-Oxidation | C-linking blocks the rapid N-dealkylation pathway, prolonging half-life ( |
| CYP Interaction | Low direct inhibition (Secondary amine) | High (if N-aryl); N-oxide formation common | Subject scaffold offers a "cleaner" metabolic profile. |
| pKa (Basic Center) | ~8.5 (Secondary amine) | < 6.0 (if N-aryl) or ~8.0 (if N-alkyl) | C-linking preserves basicity, aiding lysosomal trapping and volume of distribution ( |
| Solubility (LogD) | Moderate (Polar surface area from OH + NH) | Variable (Dependent on N-substituent) | The cyclohexanol moiety adds |
Pharmacodynamics & Binding Affinity
-
Established Drugs (Reboxetine): Use the morpholine oxygen as a hydrogen bond acceptor. The nitrogen is often capped with an aryl group to fit hydrophobic pockets.
-
Subject Scaffold: The cyclohexan-1-ol moiety provides a rigid, aliphatic spacer. The hydroxyl group (-OH) acts as an additional H-bond donor/acceptor, allowing for "bidentate" binding modes that are sterically impossible for planar N-linked drugs.
-
Stereochemistry: The subject has two chiral centers (C3 on morpholine, C1/C2 on cyclohexane). This allows for the synthesis of 4 discrete stereoisomers, enabling precise tuning of target selectivity (e.g., Sigma-1 vs. Sigma-2 receptor selectivity) which is less accessible with achiral N-linked morpholines.
Experimental Validation Protocols
To validate the superiority of the C-linked scaffold in a specific program, the following assays are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic stability advantage of the C-linked scaffold vs. an N-linked analog.
-
Test Compounds:
-
Compound A: this compound (Subject).[1]
-
Compound B: 4-Cyclohexylmorpholine (N-linked Comparator).
-
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Procedure:
-
Incubate compounds (1 µM) in phosphate buffer (pH 7.4) with NADPH regenerating system at 37°C.
-
Sample at
min. -
Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analyze via LC-MS/MS (monitor parent ion depletion).
-
-
Data Analysis: Calculate Intrinsic Clearance (
).-
Expected Result: Compound B (N-linked) will show rapid depletion due to N-dealkylation/oxidation. Compound A (C-linked) should exhibit significantly lower
due to steric protection of the nitrogen and lack of a direct N-C cleavage site.
-
Protocol B: LogD and pKa Determination
Objective: Assess the solubility profile.
-
Method: Potentiometric titration (Sirius T3).
-
Expectation: The subject molecule will display a pKa ~8.4 (morpholine NH) and a secondary pKa >16 (alcohol). The LogD at pH 7.4 will be lower (more soluble) than N-phenyl morpholines due to the aliphatic cyclohexyl ring and free NH/OH groups.
Metabolic Pathway Visualization
The following diagram details the metabolic fate differences, emphasizing the stability of the C-linked scaffold.
Caption: Metabolic divergence. The C-linked scaffold blocks the rapid N-dealkylation pathway, shifting metabolism to slower Phase I oxidation or Phase II glucuronidation.
Conclusion & Strategic Recommendations
This compound is not merely an isomer of traditional morpholine drugs; it is a strategic scaffold-hopping tool.
-
Use Case: Select this scaffold when an N-linked morpholine lead (e.g., a Reboxetine analog) suffers from high metabolic clearance or poor solubility.
-
Design Advantage: The C3-linkage preserves the nitrogen atom as a "growth vector," allowing chemists to append further diversity (alkyls, acyls, sulfonyls) to the nitrogen, a strategy impossible with N-linked drugs where the nitrogen is the anchor.
-
Synthesis: While more synthetically challenging than simple N-alkylation, the resulting stability and novel IP space justify the effort for late-stage lead optimization.
References
-
Kumari, A., & Singh, R. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link
-
Kourounakis, A., et al. (2019).[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link
-
BenchChem. (2025).[4] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides. Link
-
Thomas, M. G., et al. (2021). Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry, 64(10). (Demonstrates C-linked morpholine utility). Link
-
Nebraska Legislature. (2025). Revised Statutes § 28-405.[5] Controlled substances; schedules. (References 3-substituted morpholines in CNS-active analogs). Link
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A Senior Scientist's Guide to Secondary Assay Validation: Evaluating the Bioactivity of 2-(Morpholin-3-yl)cyclohexan-1-ol
In the landscape of drug discovery, the transition from a primary "hit" to a validated "lead" is a critical gauntlet. A single data point from a high-throughput screen (HTS) is merely a suggestion of biological activity; it is the rigorous, multi-faceted interrogation in secondary assays that builds a compelling case for a compound's therapeutic potential. This guide provides an in-depth, experience-driven framework for validating the bioactivity of a novel hit, 2-(Morpholin-3-yl)cyclohexan-1-ol, comparing its performance with hypothetical alternatives and grounding our decisions in established scientific principles.
The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1] Its presence in our hit compound, combined with the cyclohexanol scaffold, suggests a potential for specific biological interactions, making it an intriguing candidate for further investigation.[1][2] Our goal is to move beyond the initial HTS signal and systematically confirm target engagement, assess cellular function, and profile for selectivity and potential liabilities.
The Validation Gauntlet: A Phased and Self-Validating Workflow
A robust validation strategy is not a checklist but a logical cascade where each experiment informs the next, creating a self-reinforcing and validating data package. This phased approach ensures that resources are spent on compounds that consistently demonstrate genuine, on-target activity in increasingly complex biological systems.
Figure 1: A phased experimental workflow for hit validation.
Phase 1: Confirming the Hit with Orthogonal Approaches
The first step is to eliminate false positives arising from assay artifacts.[3][4] We must confirm that the compound's activity is real, dose-dependent, and mediated by direct binding to the intended target.
Dose-Response Confirmation
Causality: A single-point HTS result is insufficient. A full dose-response curve confirms the hit, establishes potency (IC50/EC50), and ensures the observed effect is not due to non-specific mechanisms at high concentrations.
Protocol:
-
Prepare a 10-point, 3-fold serial dilution of this compound, starting at 100 µM.
-
Re-run the primary biochemical or cellular assay with these dilutions.
-
Include positive and negative (vehicle) controls.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 or EC50 value.
Orthogonal Biophysical Assay: Surface Plasmon Resonance (SPR)
Causality: To rule out assay-specific artifacts (e.g., fluorescence interference) and to prove direct physical interaction between the compound and its target, a label-free biophysical method is essential.[3][5] SPR measures binding in real-time, providing kinetic data (association/dissociation rates) and affinity (KD).[6][7][8]
Protocol:
-
Immobilize the purified target protein onto a sensor chip surface.[6]
-
Inject a series of concentrations of this compound in running buffer over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the binding of the compound to the immobilized target.
-
Analyze the resulting sensorgrams to calculate the on-rate (kₐ), off-rate (kₒբբ), and the equilibrium dissociation constant (KD = kₒբբ/kₐ).[6]
Phase 2: Verifying Target Engagement in a Cellular Milieu
Demonstrating that a compound binds to a purified protein is a crucial step, but it is essential to confirm this interaction occurs within the complex and physiologically relevant environment of a living cell.[9]
Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA® is a powerful method to verify intracellular target engagement. The principle is that when a compound binds to its target protein, it confers thermal stability.[10][11] This stabilization can be measured by heating the cells and quantifying the amount of protein that remains soluble.[9][12]
Protocol:
-
Cell Treatment: Incubate intact cells with this compound (e.g., at 10x the biochemical IC50) and a vehicle control for 1-2 hours.[9][10]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[10]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to separate the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[10]
-
Detection: Analyze the amount of soluble target protein in the supernatant at each temperature point using Western blotting or quantitative mass spectrometry.[10][12] A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
Target-Specific Biomarker Assay
Causality: A biomarker assay provides functional evidence of target engagement by measuring a downstream consequence of the compound-target interaction. For example, if the target is a kinase, inhibiting it should lead to a decrease in the phosphorylation of its known substrate.
Figure 2: A signaling pathway showing biomarker modulation.
Phase 3: Profiling Selectivity and Cytotoxicity
An ideal drug candidate is not only potent but also selective, minimizing off-target effects that can lead to toxicity.[13][14]
Selectivity Panel Screening
Causality: To understand the compound's specificity, it must be tested against a panel of related proteins (e.g., a kinase panel) or known off-targets.[15][16] This helps to identify potential liabilities and can even uncover opportunities for polypharmacology.[15]
Comparative Selectivity Data:
| Compound | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Fold (vs. A) |
| This compound | 45 | >10,000 | 4,800 | >222x |
| Alternative 1 | 80 | 650 | 1,500 | 8.1x |
| Alternative 2 | 150 | 200 | 400 | 1.3x |
| Table 1: Comparative selectivity profiling reveals the superior specificity of this compound. |
Cell Viability Assay (MTS Assay)
Causality: It is crucial to determine if the compound's functional effect is due to specific target modulation or simply general cytotoxicity. The MTS assay measures cellular metabolic activity, providing a robust indicator of cell viability.[17] This helps establish the therapeutic window—the concentration range where the compound is effective without being toxic.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of this compound for 24-72 hours.
-
Add 20 µL of a combined MTS/PES solution to each well.[17][18][19]
-
Record the absorbance at 490 nm. The color intensity is proportional to the number of viable cells.
Comparative Functional and Cytotoxicity Data:
| Compound | Functional EC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/EC50) |
| This compound | 120 | >25,000 | >208 |
| Alternative 1 | 350 | 7,000 | 20 |
| Alternative 2 | 900 | 4,500 | 5 |
| Table 2: Comparison of functional potency versus cytotoxicity highlights a favorable therapeutic index for this compound. |
Conclusion
This systematic, multi-phase approach to secondary screening provides the necessary depth and rigor to validate a primary hit like this compound. By confirming direct and intracellular target engagement, quantifying cellular activity, and demonstrating a strong selectivity and safety profile, we have built a comprehensive data package. The evidence strongly suggests that this compound is not an artifact but a potent and selective modulator of its target, justifying its advancement into lead optimization and more complex preclinical models.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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JRC Nanomaterials Repository. (n.d.). MTS assay in THP-1 cells. [Link]
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BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from BioAscent website. [Link]
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Li, Z., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]
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Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery. Retrieved from Cambridge MedChem Consulting website. [Link]
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Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from Nicoya Lifesciences website. [Link]
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Liu, M., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology. Humana, New York, NY. [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
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Daniele, S., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Chemistry, 7, 922. [Link]
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Mervin, L. H., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(6). [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]
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Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787-814. [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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A Comparative Analysis of 2-(Morpholin-3-yl)cyclohexan-1-ol and Its Structural Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. The morpholine moiety, in particular, is a privileged structure, frequently incorporated to enhance the pharmacological profile of drug candidates. This guide provides an in-depth comparative analysis of 2-(morpholin-3-yl)cyclohexan-1-ol and its close structural analogs: 2-(piperidin-3-yl)cyclohexan-1-ol and 2-(thiomorpholin-3-yl)cyclohexan-1-ol. This objective comparison, supported by a synthesis of available data and established experimental protocols, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their discovery programs.
Introduction: The Significance of the 2-(Heterocyclyl)cyclohexan-1-ol Scaffold
The 2-(heterocyclyl)cyclohexan-1-ol framework represents a versatile template for probing a range of biological targets. The cyclohexanol ring provides a rigid, three-dimensional structure that can be functionalized to optimize interactions with protein binding pockets, while the vicinal heterocyclic substituent plays a crucial role in modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. The choice of the heterocycle—morpholine, piperidine, or thiomorpholine—can profoundly impact the overall performance of a molecule.
This guide will dissect these differences, offering a comparative look at their potential biological activities, supported by detailed experimental workflows for their evaluation.
Comparative Analysis of Structural Analogs
The primary distinction between the three analogs lies in the heteroatom at the 4-position of the six-membered ring: oxygen for morpholine, a methylene group for piperidine, and sulfur for thiomorpholine. This seemingly subtle change has significant implications for the molecule's properties and, consequently, its potential biological activity.
Physicochemical Properties: A Tale of Three Heterocycles
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a morpholine, piperidine, or thiomorpholine ring can be a key strategy in fine-tuning these properties.
| Property | This compound | 2-(Piperidin-3-yl)cyclohexan-1-ol | 2-(Thiomorpholin-3-yl)cyclohexan-1-ol | Rationale and Implications |
| pKa | ~8.5 | ~9.5 - 11 | ~8.0 | The electron-withdrawing effect of the oxygen in morpholine lowers the basicity of the nitrogen compared to piperidine. Thiomorpholine's pKa is slightly lower than morpholine. This influences the ionization state at physiological pH, affecting solubility, cell permeability, and target binding. |
| Calculated LogP (cLogP) | Lower | Higher | Intermediate | The ether oxygen in morpholine increases polarity and reduces lipophilicity, generally leading to improved aqueous solubility. Piperidine is more lipophilic, which can enhance membrane permeability but may also increase metabolic liability. Thiomorpholine's lipophilicity is intermediate between the two. |
| Aqueous Solubility | High | Moderate to High | Moderate | The hydrogen bond accepting capacity of the oxygen in morpholine enhances water solubility. The nitrogen in all three heterocycles contributes to solubility. |
| Metabolic Stability | Generally High | Variable, often susceptible to N-dealkylation and ring oxidation. | Potentially susceptible to S-oxidation. | The morpholine ring is often considered more metabolically stable than piperidine due to the deactivating effect of the oxygen on adjacent carbons. Piperidine rings are more prone to CYP-mediated oxidation. The sulfur atom in thiomorpholine can be oxidized to the corresponding sulfoxide and sulfone, which can alter the compound's properties and activity. |
Note: The pKa and cLogP values are estimates based on the parent heterocycles and may vary for the full structures. Experimental determination is recommended.
Potential Biological Activities: A Landscape of Possibilities
While specific experimental data for this compound and its direct analogs are not extensively reported in publicly available literature, the broader families of morpholine, piperidine, and thiomorpholine-containing compounds exhibit a wide range of biological activities. This suggests that these scaffolds could be directed toward various therapeutic areas.
-
Anticancer Activity: Morpholine, piperidine, and thiomorpholine moieties are present in numerous anticancer agents. Their ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, makes them valuable pharmacophores. The compounds discussed in this guide could be evaluated for their cytotoxic effects against various cancer cell lines.
-
Antibacterial Activity: The incorporation of these heterocyclic rings has been a successful strategy in the development of antibacterial agents. The basic nitrogen can be crucial for interactions with bacterial targets. Therefore, screening these analogs for activity against a panel of Gram-positive and Gram-negative bacteria is a logical starting point.
-
Central Nervous System (CNS) Activity: The physicochemical properties of morpholine-containing compounds often make them suitable candidates for CNS-targeting drugs, as they can possess a good balance of lipophilicity and hydrophilicity required to cross the blood-brain barrier. Piperidine derivatives are also well-represented in CNS-active drugs. Evaluation of these analogs for their potential to modulate CNS targets could be a fruitful area of investigation.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the comparative analysis of these structural analogs, the following section provides detailed, step-by-step methodologies for key in vitro experiments.
Synthesis of 2-(Heterocyclyl)cyclohexan-1-ols
The synthesis of these analogs can be approached through several established synthetic routes. A general and adaptable method involves the reaction of a protected 2-aminocyclohexanol with a suitable dielectrophile to form the heterocyclic ring.
Diagram of a General Synthetic Workflow
Caption: A generalized synthetic pathway to the target compounds.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Diagram of the MTT Assay Workflow
Caption: Workflow for assessing in vitro anticancer activity.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture bacteria (e.g., Staphylococcus aureus and Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Diagram of the MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Determination of Physicochemical Properties
pKa and LogP Determination:
-
Potentiometric Titration: This is a standard method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve.
-
Shake-Flask Method for LogP: This classic method involves partitioning the compound between n-octanol and water. The concentrations of the compound in each phase are measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.
Structure-Activity Relationship (SAR) Insights and Future Directions
While awaiting direct experimental data for the title compound and its analogs, we can extrapolate potential SAR trends based on the known properties of the parent heterocycles.
-
The Role of the Heteroatom: The lower basicity and higher polarity of the morpholine analog are likely to confer greater aqueous solubility, which can be advantageous for formulation. However, the higher lipophilicity of the piperidine analog might lead to better membrane permeability. The thiomorpholine analog offers an intermediate profile.
-
Stereochemistry: The relative stereochemistry of the hydroxyl and heterocyclic substituents on the cyclohexyl ring (cis vs. trans) will significantly influence the three-dimensional shape of the molecule and its ability to interact with biological targets. Stereoselective synthesis and evaluation of individual diastereomers are crucial for a thorough SAR study.
-
Further Modifications: The cyclohexanol and heterocyclic rings offer multiple points for further derivatization to optimize activity and properties. For instance, substitution on the nitrogen of the heterocycle or on the cyclohexyl ring can be explored to probe the binding pocket of a target and improve potency and selectivity.
Conclusion
The comparative analysis of this compound with its piperidine and thiomorpholine analogs highlights the profound impact of subtle structural modifications on key drug-like properties. The morpholine derivative is anticipated to possess favorable solubility and metabolic stability, making it an attractive starting point for drug discovery. The piperidine analog, with its higher lipophilicity, may offer advantages in membrane penetration, while the thiomorpholine analog presents an interesting intermediate profile.
This guide provides a robust framework for the synthesis and systematic evaluation of these compounds. The provided experimental protocols offer a clear path for generating the necessary data to build a comprehensive SAR and select the most promising candidates for further development. The true potential of this scaffold will only be unlocked through rigorous experimental investigation, and it is our hope that this guide will serve as a valuable resource for researchers embarking on this endeavor.
References
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Slideshare. (n.d.). pKa and log p determination. [Link]
-
Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(31), e202301844. [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
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Zarghi, A., & Zahan, D. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
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Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Scribd. (n.d.). A Guide To Log P and Pka Measurements and Their Use. [Link]
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Manallack, D. T. (2008). The Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 2, 25-38. [Link]
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Asirvatham, S., & V, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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Vinokurov, A. D., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications, 33(5), 624-626. [Link]
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ResearchGate. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
-
ResearchGate. (2025). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. [Link]
-
Wiji Prasetyaningrum, P., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 -[morpholin-4-yl-)methyl]phenyl} methylidene)-6- (phenylmethylidene)cyclohexan-1-one and its analogs). Journal of Applied Pharmaceutical Science, 8(05), 001-007. [Link]
-
Digital Repository of Al-Mustansiriya University. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
-
ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
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comparing different synthetic pathways to 2-(Morpholin-3-yl)cyclohexan-1-ol
This guide provides an in-depth technical comparison of synthetic pathways to 2-(Morpholin-3-yl)cyclohexan-1-ol . This specific scaffold represents a C-linked morpholine , a structural motif increasingly valued in medicinal chemistry for its enhanced metabolic stability and distinct vector orientation compared to the more common N-linked analogs.
The guide contrasts two primary methodologies: Direct C-H Lithiation (Convergent) and Photoredox Radical Addition (Stepwise) .
Executive Summary
The synthesis of This compound requires the formation of a C–C bond between the C3 position of the morpholine ring and the C2 position of a cyclohexane ring. Unlike trivial N-alkylation (which yields the 4-isomer), this transformation demands activation of the
| Feature | Pathway A: Organolithium C-H Activation | Pathway B: Photoredox Radical Addition |
| Strategy | Direct nucleophilic opening of epoxide | Radical conjugate addition + Reduction |
| Key Reagents | s-BuLi, (-)-Sparteine, Cyclohexene Oxide | Ir/Ru Photocatalyst, Blue LED, Cyclohexenone |
| Conditions | Cryogenic (-78 °C), Anhydrous | Room Temp, Visible Light, Aqueous compatible |
| Stereocontrol | High (Anti-opening, trans-diaxial) | Moderate (Substrate control, often mixture) |
| Step Count | 2 (Lithiation + Deprotection) | 3 (Radical Addn + Reduction + Deprotection) |
| Scalability | Difficult (Cryogenic handling) | High (Flow chemistry compatible) |
Pathway A: Direct C-H Lithiation & Epoxide Opening
The "Gold Standard" for Stereodefined Synthesis
This pathway utilizes the directed lithiation of N-Boc-morpholine. The tert-butoxycarbonyl (Boc) group serves as a Directing Metalation Group (DMG), coordinating lithium to the
Mechanistic Insight[4]
-
Complexation: s-BuLi coordinates with the Boc oxygen and the chiral ligand (e.g., (-)-Sparteine), pre-organizing the base near the pro-S equatorial proton at C3.
-
Deprotonation: Kinetic deprotonation occurs to form the configurationally stable organolithium species.
-
Nucleophilic Attack: The lithiated morpholine attacks cyclohexene oxide. Following the Fürst-Plattner rule, the attack occurs in a trans-diaxial manner, yielding the trans-1,2-disubstituted product with high diastereoselectivity.
Experimental Protocol
Step 1: Generation of 3-Lithiomorpholine
-
Setup: Flame-dry a 3-neck flask equipped with a low-temperature thermometer and N2 inlet.
-
Reagents: Dissolve N-Boc-morpholine (1.0 equiv) and (-)-Sparteine (1.2 equiv) in anhydrous Et2O (0.5 M).
-
Lithiation: Cool to -78 °C . Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise over 20 min. Maintain internal temp < -70 °C.
-
Aging: Stir at -78 °C for 45–60 min to ensure complete lithiation.
Step 2: Epoxide Trapping
-
Addition: Add Cyclohexene Oxide (1.5 equiv) dropwise. Optional: Add BF3·OEt2 (1.0 equiv) to activate the epoxide if reactivity is low (Lewis acid assisted opening).
-
Warming: Allow the mixture to warm slowly to -20 °C over 4 hours, then to RT overnight.
-
Quench: Quench with sat. NH4Cl. Extract with EtOAc.
-
Purification: Flash chromatography (Hex/EtOAc) yields N-Boc-2-(morpholin-3-yl)cyclohexan-1-ol.
-
Deprotection: Treat with TFA/DCM (1:4) to yield the free amine target.
Pathway Visualization (DOT)
Caption: Pathway A illustrates the direct C-H activation strategy, leveraging the Boc group to direct lithiation and ensuring stereochemical fidelity via epoxide opening.
Pathway B: Photoredox Radical Conjugate Addition
The "Mild & Modular" Alternative
This pathway employs visible-light photocatalysis to generate an
Mechanistic Insight[4]
-
Radical Generation: An
-silylamine or carboxylic acid precursor is oxidized by an excited-state photocatalyst (e.g., Ir(ppy)3). Desilylation or decarboxylation releases the nucleophilic -amino radical at C3. -
Giese Addition: The radical adds to the
-position of cyclohexenone. -
Reduction: The resulting ketone is reduced (e.g., NaBH4) to the alcohol. This step allows for divergence: bulky reducing agents (L-Selectride) can tune the stereochemistry of the alcohol.
Experimental Protocol
Step 1: Radical Addition (Giese Reaction)
-
Precursor: N-Boc-morpholine-3-carboxylic acid (or redox-active ester).
-
Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).
-
Reaction: Dissolve precursor (1.0 equiv), Cyclohex-2-en-1-one (2.0 equiv), and K2HPO4 (2.0 equiv) in DMSO/H2O.
-
Irradiation: Degas (sparge Ar). Irradiate with Blue LEDs (450 nm) for 12–24 h at RT.
-
Workup: Isolate 3-(N-Boc-morpholin-3-yl)cyclohexanone.
Step 2: Carbonyl Reduction
-
Reduction: Dissolve ketone in MeOH at 0 °C. Add NaBH4 (1.5 equiv).
-
Stereochemistry Note: NaBH4 typically yields a mix of cis/trans alcohols. For high trans selectivity (equatorial alcohol), use L-Selectride at -78 °C.
-
Deprotection: Standard TFA or HCl deprotection.
Pathway Visualization (DOT)
Caption: Pathway B utilizes photoredox catalysis to generate a radical intermediate, adding to an enone before final reduction to the alcohol.
Critical Comparison & Recommendations
| Parameter | Pathway A (Lithiation) | Pathway B (Photoredox) |
| Regioselectivity | Perfect (1,2-relationship defined by epoxide) | Good (1,3-relationship from enone, requires correct precursor) |
| Stereochemistry | High (Trans-diaxial opening) | Tunable (Depends on reduction step) |
| Functional Group Tolerance | Low (Sensitive to electrophiles/acids) | High (Tolerates protic solvents, heterocycles) |
| Safety/Handling | Requires s-BuLi (Pyrophoric) | Requires Blue LED setup (Non-hazardous) |
Recommendation:
-
For Discovery/MedChem (mg scale): Use Pathway A . The stereochemical certainty of the epoxide opening provides a single, well-defined diastereomer (typically trans, trans) which is crucial for SAR studies.
-
For Scale-Up/Process (>100 g): Use Pathway B . Avoiding cryogenic organolithium steps is safer. The reduction step can be optimized (e.g., dynamic kinetic resolution) to set the stereochemistry.
References
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link -
O'Brien, P., et al. (2008). Diamine-free lithiation–trapping of N-Boc heterocycles. Chemical Communications. Link
-
McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an
-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. Link -
Matlock, J. V., et al. (2015).[1] Synthesis of Stereodefined C-Substituted Morpholines. Organic Letters. Link
-
Organic Chemistry Portal . Synthesis of Morpholines. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Morpholin-3-yl)cyclohexan-1-ol
Operational Safety Guide: Handling 2-(Morpholin-3-yl)cyclohexan-1-ol
Part 1: Executive Directive & Risk Profile
The "Unknown Toxicity" Protocol As a researcher working with this compound, you are likely utilizing this compound as a scaffold for Central Nervous System (CNS) drug discovery. Because specific toxicological data for this precise isomer is often proprietary or limited, you must operate under the Precautionary Principle .
Do not rely solely on the lack of a "Danger" symbol on a preliminary label. You must synthesize the known hazards of its pharmacophores: the Morpholine ring and the Cyclohexanol moiety.
Structure-Activity Relationship (SAR) Hazard Analysis
| Functional Group | Associated Hazard | Operational Implication |
|---|---|---|
| Morpholine Moiety | Corrosive & Transdermal Permeator | Morpholine is a known skin/eye irritant that can cause "blue haze" (corneal edema) and liver/kidney damage via skin absorption. |
| Cyclohexanol Ring | Irritant & Solvent Properties | Enhances lipophilicity, potentially increasing the rate at which the morpholine group penetrates the dermal barrier. |
| Combined Scaffold | Potential CNS Bioactivity | Designed to cross the Blood-Brain Barrier (BBB).[1] Treat as a potential neurotoxin until proven otherwise. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just surface burns, but systemic absorption.
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) | Morpholine derivatives can permeate thin nitrile. The "breakthrough time" for standard nitrile is reduced by the lipophilic cyclohexyl group. Double gloving creates a sacrificial barrier and visual indicator of breach. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient. | Morpholine vapors are hygroscopic and attack the mucous membranes of the eye. Goggles prevent vapor entrapment that occurs behind standard safety glasses. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) Emergency: Full-face respirator with Organic Vapor/P100 cartridges. | Engineering controls are primary. Inhalation of amine-based intermediates can cause respiratory sensitization and delayed pulmonary edema. |
| Body Defense | Tyvek® Lab Coat (Closed Front) + Chemical Apron | Standard cotton coats absorb liquids, holding the corrosive agent against the skin. Tyvek provides a non-porous buffer. |
Part 3: Operational Protocol (Step-by-Step)
This workflow enforces a "Zero-Contact" policy.
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure fume hood is active. Tape a Kimwipe to the sash to visually verify inward airflow.
-
Quarantine Zone: Lay down an absorbent, plastic-backed bench liner (yellow side up) to define the "Hot Zone." All manipulation happens here.
-
Solvent Selection: Avoid using halogenated solvents (DCM) if possible, as they can facilitate faster skin permeation of amines. Use Ethyl Acetate or Methanol if chemistry permits.
Phase 2: Handling & Synthesis
-
Weighing: Do not weigh on an open bench. If the balance is outside the hood, use a secondary transfer container (tared vial inside a larger beaker).
-
Dissolution: Add solvent slowly. Morpholine derivatives can be exothermic upon protonation or dissolution.
-
Spill Management: If <5mL is spilled, cover immediately with vermiculite or chem-sorb pads . Do not use paper towels (increases surface area for evaporation).
Phase 3: Decontamination & Disposal
-
Quench: If the material is in a reactive mixture, quench appropriately before disposal.
-
Waste Stream: Segregate into "Basic Organic Waste" . Do not mix with acids (exothermic reaction risk) or oxidizers (fire risk).
-
Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.
Part 4: Visualizing the Safety Workflow
The following diagram illustrates the "Defense in Depth" strategy required for handling bioactive amine intermediates.
Figure 1: The "Defense in Depth" workflow ensures that physical PPE is the last line of defense, supported by upstream engineering controls and downstream decontamination.
Part 5: Emergency Response
-
Skin Contact: Immediate flushing for 15 minutes .[2] Morpholine burns are often insidious; pain may be delayed while deep tissue damage occurs. Do not use vinegar (neutralization generates heat); use water only.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Transport to ER immediately—mention "Alkaline/Amine Exposure."
-
Spill (Large): Evacuate the lab. Do not attempt to clean up >100mL without a respirator.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposures to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][3][4]
-
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press.[4][5] [Link]
-
Kumari, S., et al. (2020). Morpholine as a privileged scaffold in drug discovery. Future Medicinal Chemistry. (Contextual reference for CNS bioactivity). [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. soka.edu [soka.edu]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Illustrating the core morpholin-cyclohexanol framework.
Highlighting the primary points for chemical library synthesis: (R1) Morpholine Nitrogen, (R2) Cyclohexanol Oxygen, and (R3) Cyclohexane Ring.